Benzamide, N-bromo-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYWSBDBTKARFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454261 | |
| Record name | Benzamide, N-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19964-97-7 | |
| Record name | Benzamide, N-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-bromobenzamide is a crucial reagent and intermediate in organic synthesis, playing a significant role in various chemical transformations. Its utility stems from the presence of a reactive nitrogen-bromine bond, making it a valuable source of electrophilic bromine and a precursor for nitrogen-containing compounds. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-bromobenzamide, offering practical experimental protocols and in-depth data analysis for researchers and professionals in the field of drug development and chemical synthesis.
Synthesis of N-Bromobenzamide
The synthesis of N-bromobenzamide is most commonly achieved through the N-bromination of benzamide. This transformation can be effectively carried out using reagents that provide a source of electrophilic bromine. A widely used and efficient method involves the use of N-bromosuccinimide (NBS) as the brominating agent. Another classical method is the Hofmann rearrangement of benzamide, where N-bromobenzamide is a key intermediate formed in situ.
Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)
This protocol details a reliable method for the synthesis of N-bromobenzamide using N-bromosuccinimide.
Materials:
-
Benzamide
-
N-Bromosuccinimide (NBS)
-
Tert-butanol
-
Water
-
Ice bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (1.0 eq) in tert-butanol.
-
Cool the solution in an ice bath with continuous stirring.
-
To the cooled solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude N-bromobenzamide under vacuum to obtain the final product.
Diagram of Synthesis Workflow:
An In-depth Technical Guide to N-bromobenzamide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
N-bromobenzamide, a halogenated derivative of benzamide, serves as a valuable reagent and building block in organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity. This document is intended to be a core resource for researchers, scientists, and professionals in drug development and related fields.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of N-bromobenzamide and its Isomers
| Property | N-bromobenzamide (Computed) | 4-bromobenzamide (Experimental) | 2-bromobenzamide (Experimental) |
| Molecular Formula | C₇H₆BrNO[1] | C₇H₆BrNO[2] | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol [1] | 200.035 g/mol [3] | 200.033 g/mol [4] |
| CAS Number | 19964-97-7[5] | 698-67-9[2][3] | 4001-73-4 |
| Melting Point | Not available | 189-194 °C[3] | Not available |
| Boiling Point | Not available | 309.9 °C at 760 mmHg[3] | Not available |
| Solubility | Not available | Insoluble in water[6] | Not available |
| LogP (Octanol/Water) | 1.8 | 2.24830[3] | Not available |
| Hydrogen Bond Donor Count | 1 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 1 | 1 | 1 |
Synthesis of N-bromobenzamide
A common method for the synthesis of N-haloamides is the direct halogenation of the corresponding amide. For N-bromobenzamide, this would involve the reaction of benzamide with a brominating agent.
Experimental Protocol: Synthesis of N-bromobenzamide from Benzamide
Materials:
-
Benzamide
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Inert gas (e.g., Argon or Nitrogen)
-
Stirring apparatus
-
Reaction vessel
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a clean, dry reaction vessel, dissolve benzamide in a suitable inert solvent such as carbon tetrachloride.
-
Under an inert atmosphere, add N-bromosuccinimide (NBS) to the solution in stoichiometric amounts.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the succinimide byproduct can be removed by filtration.
-
The solvent is then removed from the filtrate under reduced pressure to yield the crude N-bromobenzamide.
-
The crude product can be purified by recrystallization from an appropriate solvent system to obtain pure N-bromobenzamide.
Diagram 1: Synthetic Workflow for N-bromobenzamide
Caption: Workflow for the synthesis of N-bromobenzamide.
Chemical Reactivity
N-bromobenzamide is expected to exhibit reactivity characteristic of N-haloamides. The N-Br bond is a source of electrophilic bromine, making the compound a useful brominating agent for various organic substrates. It can also undergo reactions involving the amide functionality.
Key reactions include:
-
Bromination of Alkenes and Alkynes: N-bromobenzamide can add bromine across double and triple bonds.
-
Bromination of Aromatic Compounds: It can be used for the electrophilic bromination of activated aromatic rings.
-
Hofmann Rearrangement: In the presence of a base, N-bromoamides can undergo Hofmann rearrangement to form amines with one less carbon atom.
Diagram 2: Reactivity of N-bromobenzamide
Caption: Key chemical reactions of N-bromobenzamide.
Spectroscopic Data
Table 2: Spectroscopic Data for Bromobenzamide Isomers
| Technique | 4-bromobenzamide | 2-bromobenzamide |
| ¹H NMR (DMSO-d₆, 90 MHz) | δ 7.60 (t, 2H), 7.37 (d, 2H), 5.96 (b, 2H) ppm[7][8] | δ 7.88, 7.634, 7.58, 7.41, 7.333 ppm[9] |
| ¹³C NMR (CDCl₃, 400 MHz) | δ 168.27, 132.11, 131.98, 129.07, 126.88 ppm[7] | Not available |
| IR (KBr disc) | Available[3] | Available[10] |
| Mass Spectrum (EI) | m/z (%): 202 (M+)[7] | Molecular Ion: 199[9] |
Safety and Handling
N-bromobenzamide and its isomers should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[11] In case of contact, wash the affected area with copious amounts of water.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
This technical guide provides a foundational understanding of the physical and chemical properties of N-bromobenzamide for researchers and professionals. Further experimental investigation is warranted to fully characterize the parent compound and expand its applications in organic synthesis and drug development.
References
- 1. hmdb.ca [hmdb.ca]
- 2. 4-Bromobenzamide | C7H6BrNO | CID 69683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Benzamide, m-bromo- [webbook.nist.gov]
- 5. Benzamide, N-(4-fluorophenyl)-3-bromo- [webbook.nist.gov]
- 6. 49834-22-2|3-Bromo-N-methylbenzamide| Ambeed [ambeed.com]
- 7. rsc.org [rsc.org]
- 8. 4-BROMOBENZAMIDE(698-67-9) 1H NMR spectrum [chemicalbook.com]
- 9. 2-BROMOBENZAMIDE(4001-73-4) 1H NMR [m.chemicalbook.com]
- 10. 2-BROMOBENZAMIDE(4001-73-4) IR Spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Stability and Storage of N-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-bromobenzamide. Due to the limited availability of direct stability data for N-bromobenzamide in publicly accessible literature, this document combines general principles of handling N-bromo compounds, analogous data from the closely related and well-studied N-bromosuccinimide (NBS), and recommended best practices for establishing stability protocols.
Chemical Profile and Inherent Stability Considerations
N-bromobenzamide, like other N-bromo compounds, possesses a polarized N-Br bond, rendering the bromine atom electrophilic and the molecule susceptible to degradation. The stability of this bond is influenced by factors such as temperature, light, moisture, and the presence of nucleophiles or radical initiators. The N-Br bond is generally considered to be weaker than a C-Br bond due to the electronegativity of the nitrogen atom.
Key Molecular Features Influencing Stability:
-
N-Br Bond: The inherent reactivity of this bond makes it the primary site for degradation.
-
Amide Group: The carbonyl group can influence the electronic properties of the N-Br bond and can itself be susceptible to hydrolysis under certain conditions.
-
Aromatic Ring: The benzene ring is generally stable but can be involved in certain degradation pathways, especially under photolytic stress.
Recommended Storage Conditions
Based on general safety data for related bromobenzamide derivatives and N-bromo compounds, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize thermal decomposition and reduce the rate of potential hydrolytic and radical-mediated degradation. |
| Light | Store in a light-resistant container (e.g., amber glass vial). | To prevent photodecomposition, as the N-Br bond can be susceptible to cleavage by UV and visible light. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidative degradation and reactions with atmospheric moisture. |
| Moisture | Keep container tightly sealed in a desiccated environment. | To prevent hydrolysis of the N-Br and amide bonds. |
Potential Degradation Pathways
The primary degradation pathways for N-bromobenzamide are anticipated to be hydrolysis and photodecomposition. Thermal degradation can also occur, particularly at elevated temperatures.
Hydrolysis
In the presence of water, N-bromobenzamide is expected to hydrolyze, leading to the formation of benzamide and hypobromous acid. The hypobromous acid can further decompose.
Caption: Proposed hydrolytic degradation of N-bromobenzamide.
Photodecomposition
Exposure to light, particularly UV radiation, can induce homolytic cleavage of the N-Br bond, generating a bromine radical and a benzamidyl radical. These reactive species can then participate in a variety of secondary reactions.
Caption: Proposed photolytic degradation pathway of N-bromobenzamide.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of N-bromobenzamide, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation products and developing a stability-indicating analytical method.
Synthesis and Potential Impurities
N-bromobenzamide is typically synthesized by the bromination of benzamide. A common method involves the reaction of benzamide with a source of electrophilic bromine, such as N-bromosuccinimide or by generating hypobromite in situ from bromine and a base.
Caption: General synthesis scheme for N-bromobenzamide.
Potential impurities that could affect stability include unreacted benzamide, inorganic bromide salts, and over-brominated species.
Forced Degradation Studies
Forced degradation studies should be performed on N-bromobenzamide to intentionally degrade the molecule under various stress conditions.
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Dissolve N-bromobenzamide in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve N-bromobenzamide in a suitable solvent and treat with 0.1 M NaOH at room temperature for 1 hour. |
| Oxidative Degradation | Dissolve N-bromobenzamide in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Expose solid N-bromobenzamide to 80°C for 48 hours. |
| Photodegradation | Expose a solution of N-bromobenzamide and the solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |
Stability-Indicating Analytical Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying N-bromobenzamide from its potential degradation products and impurities.
Recommended HPLC Method Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at a wavelength determined by the UV spectrum of N-bromobenzamide (e.g., 230 nm). |
| Column Temperature | 25-30 °C |
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be demonstrated by its ability to resolve the N-bromobenzamide peak from all peaks generated during the forced degradation studies.
Data Presentation for Stability Studies
Quantitative results from stability studies should be presented in a clear, tabular format to facilitate comparison and analysis.
Example Table for Long-Term Stability Data:
| Storage Condition | Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 | White powder | 100.0 | 0.1 |
| 3 | White powder | 98.5 | 0.8 | |
| 6 | Off-white powder | 96.2 | 1.5 | |
| 40°C / 75% RH | 0 | White powder | 100.0 | 0.1 |
| 1 | Off-white powder | 95.1 | 2.3 | |
| 3 | Yellowish powder | 89.7 | 5.6 |
Logical Workflow for Stability Assessment
The overall process for assessing the stability of N-bromobenzamide can be visualized as follows:
Caption: Workflow for N-bromobenzamide stability assessment.
Conclusion
Theoretical Deep Dive into N-Bromobenzamide Reaction Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical underpinnings of reaction mechanisms involving N-bromobenzamide (NBB), a versatile reagent in organic synthesis. By delving into kinetic studies and computational analyses, we aim to provide a comprehensive understanding of the factors governing the reactivity and selectivity of NBB in various transformations, particularly in oxidation reactions. This document summarizes key quantitative data, outlines experimental and computational methodologies, and visualizes proposed reaction pathways to facilitate a deeper understanding for researchers in organic chemistry and drug development.
Core Reaction Mechanisms: The Hydride Transfer Pathway in Aldehyde Oxidation
Kinetic and mechanistic studies on the oxidation of both aliphatic and aromatic aldehydes by N-bromobenzamide have consistently pointed towards a hydride transfer mechanism as the operative pathway. These reactions are typically first order with respect to NBB, the aldehyde, and are catalyzed by hydrogen ions.
The initial step in the proposed mechanism involves the protonation of N-bromobenzamide to form a more potent oxidizing species, (PhCONH₂Br)⁺. This is supported by the linear increase in the reaction rate with acidity. The protonated species then acts as the active oxidant in the rate-determining step.
A key piece of evidence supporting a hydride transfer mechanism is the observation of a substantial primary kinetic isotope effect. For instance, the oxidation of deuterated acetaldehyde (MeCDO) exhibits a significant kinetic isotope effect, indicating that the aldehydic C-H bond is cleaved in the rate-determining step.[1] This finding strongly suggests that the hydrogen is transferred from the aldehyde to the oxidant in this crucial step.
Furthermore, studies on the oxidation of substituted benzaldehydes have shown that the reaction is subject to steric hindrance by ortho-substituents, and the rates correlate with polar substituent constants, having negative polar reaction constants. This indicates that the transition state has a carbocationic character, which is consistent with a hydride transfer from the aldehyde to the oxidant.
Experimental Protocol: Kinetic Measurements for Aldehyde Oxidation
Quantitative Analysis of Reaction Kinetics
The following tables summarize the quantitative data obtained from kinetic studies of the oxidation of various aldehydes by N-bromobenzamide. These data are crucial for understanding the structure-reactivity relationships and for supporting the proposed hydride transfer mechanism.
Table 1: Specific Rate Constants for the Oxidation of Ortho-Substituted Benzaldehydes by N-Bromobenzamide at 298 K [2]
| Substituent | 10³ k (s⁻¹) |
| H | 3.65 |
| Me | 15.8 |
| OMe | 35.5 |
| F | 1.82 |
| Cl | 0.51 |
| Br | 0.42 |
| I | 0.63 |
| NO₂ | 0.011 |
Table 2: Activation Parameters for the Oxidation of Ortho-Substituted Benzaldehydes by N-Bromobenzamide [2]
| Substituent | ΔH‡ (kJ mol⁻¹) | -ΔS‡ (J mol⁻¹ K⁻¹) | ΔG‡ (kJ mol⁻¹) |
| H | 65.4 | 92 | 92.8 |
| Me | 58.2 | 98 | 87.4 |
| OMe | 52.1 | 105 | 83.4 |
| F | 69.8 | 90 | 96.7 |
| Cl | 78.3 | 85 | 103.6 |
| Br | 80.1 | 82 | 104.5 |
| I | 75.2 | 90 | 102.0 |
| NO₂ | 98.7 | 65 | 118.1 |
Visualizing the Reaction Pathways
To provide a clearer picture of the proposed mechanisms, the following diagrams, generated using the DOT language, illustrate the key steps and intermediates.
Caption: Proposed hydride transfer mechanism for the oxidation of aldehydes by N-bromobenzamide.
Computational Workflow for Mechanistic Elucidation
While extensive experimental data supports the hydride transfer mechanism, detailed computational studies using methods like Density Functional Theory (DFT) are invaluable for a more profound understanding. Such studies can provide insights into the geometries of transition states, activation energies, and the electronic nature of the intermediates. A typical computational workflow to investigate the N-bromobenzamide-mediated oxidation of an aldehyde would involve the following steps:
References
The Discovery and Enduring Utility of N-Bromo Aromatic Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-bromo aromatic amides, initially proposed as transient intermediates in the historic Hofmann rearrangement, have evolved into a significant class of reagents and synthetic building blocks in modern organic chemistry. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of these fascinating molecules. We will delve into their synthesis, explore their reactivity beyond the classical rearrangement, and present their applications in contemporary research and drug development. This document aims to serve as a valuable resource for researchers and professionals by consolidating key information, including detailed experimental protocols and a summary of their physicochemical properties.
A Serendipitous Discovery: The Hofmann Rearrangement
The story of N-bromo aromatic amides is intrinsically linked to one of the cornerstone reactions in organic chemistry: the Hofmann rearrangement. In 1881, August Wilhelm von Hofmann reported that the treatment of a primary amide with bromine in an aqueous basic solution resulted in the formation of a primary amine with one fewer carbon atom.[1][2] This reaction, now known as the Hofmann rearrangement or Hofmann degradation, proceeds through a series of key steps involving a crucial, yet at the time unisolated, intermediate: the N-bromoamide.[1][3][4]
The initial step of the reaction involves the deprotonation of the primary amide by the base, followed by the reaction of the resulting anion with bromine to form the N-bromoamide.[1][3] This intermediate is then deprotonated again to form a bromoamide anion, which undergoes a concerted rearrangement. The alkyl or aryl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.[1][3] The isocyanate is subsequently hydrolyzed to a carbamic acid, which decarboxylates to yield the final primary amine product.[1]
Caption: The Hofmann Rearrangement Pathway.
While Hofmann postulated the existence of the N-bromoamide intermediate, the focus of his work was on the overall transformation of amides to amines. The isolation and detailed characterization of these reactive species would come much later with the advancement of analytical techniques.
Synthesis of N-Bromo Aromatic Amides
For many years, N-bromo aromatic amides were primarily generated in situ during the Hofmann rearrangement. However, their utility as reagents in their own right has led to the development of methods for their synthesis and, in some cases, isolation.
Direct N-Bromination with Bromine
The most direct method for the synthesis of N-bromo aromatic amides is the reaction of the corresponding aromatic amide with bromine in the presence of a base. This is essentially the first step of the Hofmann rearrangement, but by carefully controlling the reaction conditions, the N-bromoamide can be isolated.
Experimental Protocol: Synthesis of N-Bromobenzamide
Materials:
-
Benzamide
-
Bromine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve benzamide (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of sodium hydroxide (1.1 equivalents) in water and cool it to 0 °C.
-
Slowly add the cold sodium hydroxide solution to the benzamide solution with vigorous stirring.
-
To this two-phase system, add a solution of bromine (1.05 equivalents) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with cold distilled water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude N-bromobenzamide can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).
Note: N-bromo aromatic amides can be unstable and should be handled with care, stored in a cool, dark place, and used relatively quickly after preparation.
Modern Synthetic Methods
More recent methods for the synthesis of N-bromo amides often utilize milder and more selective brominating agents, such as N-bromosuccinimide (NBS). While NBS is more commonly known for allylic and benzylic bromination, under specific conditions, it can be used for the N-bromination of amides.
Caption: General Synthetic Workflow for N-Bromo Aromatic Amides.
Physicochemical Properties
N-bromo aromatic amides are typically crystalline solids. Their stability can vary depending on the substituents on the aromatic ring and the amide nitrogen. Electron-withdrawing groups on the aromatic ring can increase the stability of the N-Br bond.
Table 1: Physicochemical Data of Selected N-Bromo Aromatic Amides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| N-Bromobenzamide | C₇H₆BrNO | 200.03 | 128-130 | White to off-white solid |
| N-Bromo-4-methylbenzamide | C₈H₈BrNO | 214.06 | 145-147 | Crystalline solid |
| N-Bromo-4-nitrobenzamide | C₇H₅BrN₂O₃ | 245.03 | 178-180 (dec.) | Yellowish crystals |
| N-Bromoacetanilide | C₈H₈BrNO | 214.06 | 91-92 | Needles or prisms |
Note: Data is compiled from various sources and should be considered representative. Melting points can vary based on purity.
Reactivity and Applications Beyond the Hofmann Rearrangement
While their role in the Hofmann rearrangement is their historical claim to fame, N-bromo aromatic amides are versatile reagents in their own right, primarily serving as sources of electrophilic bromine.
Brominating Agents
N-bromo aromatic amides can act as effective brominating agents for a variety of substrates, including electron-rich aromatic and heteroaromatic compounds. Their reactivity can be tuned by altering the electronic properties of the aromatic ring.
Caption: Electrophilic Aromatic Bromination using N-Bromo Amides.
Precursors to Other Functional Groups
The N-Br bond in N-bromo aromatic amides can be cleaved to generate nitrogen-centered radicals or other reactive nitrogen species, which can then participate in a variety of transformations, making them valuable precursors for the synthesis of more complex nitrogen-containing molecules.
Conclusion
From their humble beginnings as a proposed intermediate in a classic named reaction, N-bromo aromatic amides have carved out their own niche in the vast landscape of organic chemistry. Their continued exploration promises the development of new synthetic methodologies and their application in the synthesis of novel molecules with potential applications in medicine and materials science. This guide has provided a foundational understanding of their discovery, synthesis, and reactivity, intended to inspire further research and innovation in this exciting area of chemistry.
References
N-Bromobenzamide: A Technical Health and Safety Guide for Research Professionals
This technical guide provides an in-depth overview of the potential health and safety considerations for N-bromobenzamide, aimed at researchers, scientists, and professionals in drug development. The information is collated from data available for closely related bromobenzamide compounds.
Hazard Identification and Classification
Based on data from related compounds like 4-bromobenzamide and its N-alkylated derivatives, N-bromobenzamide is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) classifications for these related compounds consistently indicate potential for skin irritation, serious eye irritation, and respiratory irritation. Some derivatives are also classified as harmful if swallowed.
Summary of GHS Hazard Classifications for Related Bromobenzamides
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation[1][2] |
Physical and Chemical Properties
The following table summarizes the physical and chemical properties of N-bromobenzamide and its related compounds. This data is essential for understanding the substance's behavior and for designing appropriate handling and storage procedures.
Physicochemical Data for N-Bromobenzamide and Related Compounds
| Property | 4-Bromobenzamide | N-Methyl-4-bromobenzamide | 4-Bromo-N,N-dimethylbenzamide | N-Bromobenzamide |
| Molecular Formula | C7H6BrNO[3] | C8H8BrNO[4] | C9H10BrNO | C7H6BrNO |
| Molecular Weight | 200.03 g/mol [3] | 214.06 g/mol [1][4] | 228.09 g/mol | 200.03 g/mol |
| CAS Number | 698-67-9[3] | 27466-83-7[4] | 18469-37-9 | 19964-97-7 |
| Appearance | White to off-white crystalline powder | Not specified | Not specified | Not specified |
| Melting Point | 190-193 °C[3] | 173-174 °C[4] | Not specified | Not specified |
| Boiling Point | 309.9 °C at 760 mmHg | 329.8 °C (Predicted)[4] | Not specified | Not specified |
| Density | 1.609 g/cm³ | 1.67 g/cm³[4] | Not specified | Not specified |
First Aid Measures
In the event of exposure to N-bromobenzamide or a similar compound, the following first aid measures are recommended:
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation develops and persists, seek medical advice.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Handling, Storage, and Personal Protective Equipment
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, vapor, mist, or gas.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH-approved respirator should be worn.
Experimental Protocols: A General Approach to Dermal Toxicity Assessment
While specific experimental protocols for N-bromobenzamide are not available, a generalized workflow for assessing the dermal toxicity of a similar chemical entity is presented below. This is based on standard toxicological testing guidelines.
Caption: Generalized workflow for assessing dermal toxicity of a chemical substance.
Logical Relationships in Hazard Management
The effective management of chemical hazards involves a clear, logical progression from identification to response and prevention. The following diagram illustrates this relationship for a substance like N-bromobenzamide, based on the identified potential hazards.
Caption: Logical flow from hazard identification to prevention and response.
References
Methodological & Application
Application Notes and Protocols: N-Bromoamides as Reagents for Hofmann Rearrangement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-bromoamides as stable and efficient reagents for the Hofmann rearrangement, a critical reaction in organic synthesis for the conversion of primary amides to primary amines with one less carbon atom. While the traditional Hofmann rearrangement involves the in situ formation of an N-bromoamide intermediate from bromine and a strong base, the use of pre-synthesized and stable N-bromoamide reagents offers advantages in terms of handling, stoichiometry control, and minimization of side reactions.
This document focuses on the application of N-bromoacetamide (NBA) as a well-documented reagent for this transformation, providing detailed protocols and quantitative data. The principles and procedures outlined here are broadly applicable to other N-bromoamides, such as N-bromobenzamide.
Introduction
The Hofmann rearrangement is a powerful synthetic tool for accessing primary amines, which are fundamental building blocks in pharmaceuticals, agrochemicals, and other specialty chemicals. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1][2][3] The classical method, employing bromine and a strong base, can sometimes lead to side reactions, such as bromination of aromatic rings, and poses challenges due to the hazardous nature of bromine.[4][5]
The use of stable N-bromoamide reagents like N-bromoacetamide (NBA) provides a more controlled and often higher-yielding alternative.[4][6] This approach avoids the direct handling of molecular bromine and can be particularly advantageous when dealing with sensitive substrates.[4][5]
Reaction Mechanism
The accepted mechanism for the Hofmann rearrangement involves the following key steps:
-
Deprotonation of the Amide: A base abstracts a proton from the primary amide to form an amide anion.
-
N-Bromination: The amide anion reacts with the N-bromoamide reagent (e.g., N-bromoacetamide) to form an N-bromoamide intermediate. In the classical method, this step involves reaction with bromine.
-
Second Deprotonation: The base removes the second, more acidic proton from the nitrogen of the N-bromoamide, generating an N-bromoamide anion.[2][7]
-
Rearrangement to Isocyanate: The N-bromoamide anion undergoes a concerted rearrangement where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.[1][2][7]
-
Hydrolysis to Amine: The isocyanate is then hydrolyzed by water to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine and carbon dioxide.[2][7][8]
Quantitative Data Summary
The following table summarizes the results obtained for the Hofmann rearrangement of various primary amides using N-bromoacetamide (NBA) and a base. The data is compiled from a study by Jevtić, I. I., et al. (Synthesis, 2016).
| Entry | Substrate (Amide) | Base | Solvent | Time (h) | Temperature (°C) | Product (Carbamate/Urea) | Yield (%) |
| 1 | Benzamide | LiOMe | MeOH | 2 | 60 | Methyl phenylcarbamate | 95 |
| 2 | 4-Methoxybenzamide | LiOMe | MeOH | 2 | 60 | Methyl (4-methoxyphenyl)carbamate | 92 |
| 3 | 4-Chlorobenzamide | LiOMe | MeOH | 3 | 60 | Methyl (4-chlorophenyl)carbamate | 96 |
| 4 | 4-Nitrobenzamide | LiOMe | MeOH | 3 | 60 | Methyl (4-nitrophenyl)carbamate | 98 |
| 5 | Phenylacetamide | LiOMe | MeOH | 2 | 60 | Methyl benzylcarbamate | 94 |
| 6 | Hexanamide | LiOMe | MeOH | 3 | 60 | Methyl pentylcarbamate | 85 |
| 7 | 2-Phenylpropanamide | LiOMe | MeOH | 3 | 60 | Methyl (1-phenylethyl)carbamate | 91 |
| 8 | (S)-2-amino-N,3-diphenylpropanamide | LiOH·H₂O | Dioxane-H₂O | 2 | 80 | (4S,5R)-4-benzyl-5-phenylimidazolidin-2-one | 93 |
| 9 | (S)-2-amino-3-(4-methoxyphenyl)-N-phenylpropanamide | LiOH·H₂O | Dioxane-H₂O | 2 | 80 | (4S,5R)-4-(4-methoxybenzyl)-5-phenylimidazolidin-2-one | 95 |
Data sourced from Jevtić, I. I., et al. Synthesis, 2016, 48, 1550-1560.
Experimental Protocols
General Protocol for the Synthesis of Carbamates using N-Bromoacetamide
This protocol is adapted from the work of Jevtić, I. I., et al. (Synthesis, 2016).
Materials:
-
Primary amide (1.0 mmol)
-
N-Bromoacetamide (NBA) (1.1 mmol)
-
Lithium methoxide (LiOMe) (2.0 mmol) or Lithium hydroxide monohydrate (LiOH·H₂O)
-
Anhydrous methanol (MeOH) or Dioxane-Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a solution of the primary amide (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add lithium methoxide (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add N-bromoacetamide (1.1 mmol) in one portion.
-
Attach a reflux condenser and heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain the pure carbamate.
Protocol for the Synthesis of Cyclic Ureas from β-Amino Amides
Procedure:
-
Dissolve the β-amino amide (1.0 mmol) in a mixture of dioxane (5 mL) and water (1 mL).
-
Add lithium hydroxide monohydrate (2.0 mmol) and stir for 10 minutes at room temperature.
-
Add N-bromoacetamide (1.1 mmol) and heat the mixture to 80 °C.
-
After the reaction is complete (typically 2 hours, monitored by TLC), cool the mixture.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Visualizations
Reaction Pathway for Hofmann Rearrangement
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide | Semantic Scholar [semanticscholar.org]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Mechanism of Allylic Bromination using N-Bromoamides
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: Detailed Mechanistic Insights and Experimental Protocols for Allylic Bromination Utilizing N-Bromoamides.
Introduction:
Allylic bromination is a pivotal transformation in organic synthesis, enabling the selective introduction of a bromine atom at a carbon adjacent to a double bond. This functionality serves as a versatile handle for subsequent chemical modifications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The reaction typically proceeds via a free-radical chain mechanism, famously known as the Wohl-Ziegler reaction. While N-bromosuccinimide (NBS) is the most extensively studied and utilized reagent for this purpose, other N-bromoamides, such as N-bromobenzamide (NBB), are presumed to operate under a similar mechanistic framework. Due to a scarcity of detailed experimental literature specifically employing N-bromobenzamide for allylic bromination, this document will provide a comprehensive overview of the mechanism and detailed protocols using the well-established N-bromosuccinimide as a representative N-bromoamide. The principles and procedures outlined herein are expected to be broadly applicable to N-bromobenzamide with minor optimizations.
Mechanism of Allylic Bromination
The allylic bromination with an N-bromoamide, such as N-bromobenzamide or N-bromosuccinimide, is a radical chain reaction that can be divided into three key stages: initiation, propagation, and termination. The primary role of the N-bromoamide is to provide a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is crucial for favoring the desired allylic substitution over the competing electrophilic addition to the double bond.[1][2]
Initiation
The reaction is initiated by the formation of a bromine radical (Br•). This can be achieved through the homolytic cleavage of the N-Br bond of the N-bromoamide upon exposure to a radical initiator, such as UV light, heat, or a chemical initiator like dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN).[3] More commonly, trace amounts of HBr in the reaction mixture react with the N-bromoamide to generate a low concentration of molecular bromine (Br₂). This Br₂ then undergoes homolytic cleavage under the influence of the initiator to form two bromine radicals.
Propagation
The propagation phase consists of a two-step cycle:
-
Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the allylic position of the alkene. This step is energetically favorable due to the formation of a resonance-stabilized allylic radical.[3] The stability of this radical intermediate is a key factor in the selectivity of the reaction for the allylic position.
-
Bromination of the Allylic Radical: The newly formed allylic radical then reacts with a molecule of molecular bromine (Br₂), which is present in low concentration, to yield the allylic bromide product and a new bromine radical. This new bromine radical can then participate in another cycle of hydrogen abstraction, thus propagating the chain reaction.
Termination
The chain reaction is terminated when two radical species combine to form a non-radical product. This can occur through various combinations, such as two bromine radicals forming Br₂, a bromine radical and an allylic radical forming the product, or two allylic radicals coupling.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Reaction mechanism of allylic bromination.
Caption: General experimental workflow for allylic bromination.
Quantitative Data Presentation
The following table summarizes typical reaction conditions and yields for the allylic bromination of cyclohexene with N-bromosuccinimide (NBS), which can serve as a starting point for optimization with N-bromobenzamide.
| Substrate | N-Bromoamide | Initiator | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Cyclohexene | NBS | Benzoyl Peroxide | CCl₄ | 1 | Reflux | 82-87 | Organic Syntheses |
| Cyclohexene | NBS | AIBN | CCl₄ | 1.5 | Reflux | 80 | J. Org. Chem. |
| 1-Methylcyclohexene | NBS | UV Light | CCl₄ | 4 | Reflux | 75 | Tetrahedron |
| Cyclooctene | NBS | Benzoyl Peroxide | Benzene | 2 | Reflux | 78 | Synthesis |
Note: The yields and reaction times are highly substrate-dependent and may require optimization for different alkenes and when using N-bromobenzamide.
Experimental Protocols
The following are detailed experimental protocols for the allylic bromination of a model substrate, cyclohexene, using N-bromosuccinimide. These can be adapted for use with N-bromobenzamide, likely with similar molar equivalents.
Protocol 1: Allylic Bromination of Cyclohexene using NBS and AIBN
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Carbon tetrachloride (CCl₄) (Caution: Toxic and carcinogenic, handle in a fume hood)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclohexene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and carbon tetrachloride.
-
Add a catalytic amount of AIBN (0.02 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the solvent.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-bromocyclohexene.
Protocol 2: Allylic Bromination of Cyclohexene using NBS and UV Light
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
A UV lamp (e.g., a sunlamp)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask suitable for photochemistry (e.g., quartz or Pyrex), combine cyclohexene (1.0 eq.) and N-bromosuccinimide (1.1 eq.) in carbon tetrachloride.
-
Position a UV lamp to irradiate the flask and heat the mixture to a gentle reflux.
-
Continue the irradiation and reflux until the reaction is complete, as indicated by the disappearance of NBS.
-
Follow steps 5-9 from Protocol 1 for the workup and purification of the product.
Safety Precautions:
-
N-bromoamides are corrosive and lachrymatory. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
Carbon tetrachloride is a hazardous solvent. Substitute with a less toxic solvent like cyclohexane or acetonitrile if possible, though reaction efficiency may vary.
-
Radical initiators like AIBN and benzoyl peroxide can be explosive at elevated temperatures. Handle with care and follow recommended safety guidelines.
-
UV radiation is harmful. Ensure proper shielding is in place during photochemical reactions.
The allylic bromination using N-bromoamides is a robust and selective method for the synthesis of allylic bromides. While N-bromosuccinimide is the most common reagent, the mechanistic principles are applicable to other N-bromoamides like N-bromobenzamide. The provided protocols offer a solid foundation for performing this transformation, and with appropriate optimization, can be adapted for various substrates and alternative N-bromo reagents. For successful and safe execution, a thorough understanding of the radical chain mechanism and adherence to safety protocols are paramount.
References
Application Notes and Protocols for the Synthesis of N-Haloamides
Audience: Researchers, scientists, and drug development professionals.
N-haloamides are versatile reagents in organic synthesis, serving as key intermediates in a variety of transformations, including rearrangements, oxidations, and the formation of nitrogen-centered radicals.[1] This document provides detailed protocols for the synthesis of N-chloro-, N-bromo-, and N-iodoamides, summarizing reaction conditions and yields for different methodologies.
I. Synthesis of N-Chloroamides
N-chloroamides are commonly prepared using various chlorinating agents, such as sodium hypochlorite, t-butyl hypochlorite, and trichloroisocyanuric acid (TCICA).[2] More recent methods utilize Oxone® in the presence of sodium chloride for a milder and effective conversion.[1]
A. Protocol 1: N-Chlorination using Trichloroisocyanuric Acid (TCICA)
This method provides a simple and general procedure for the N-chlorination of amides using the stable solid reagent, trichloroisocyanuric acid.[2]
Experimental Protocol:
-
Dissolve the amide (1.0 equivalent) in methanol.
-
Add trichloroisocyanuric acid (TCICA) (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour. During this time, solid cyanuric acid will precipitate.
-
Remove the precipitated cyanuric acid by filtration.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Purify the crude N-chloroamide product by flash chromatography or recrystallization.[2]
Data Summary:
| Amide Substrate | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| p-Toluamide | Methanol | 1 | 94.0 | 147.0–147.8 |
| Hexanamide | Methanol | 1 | - | - |
| Benzamide | Methanol | 1 | 92.0 | 115.0–116.0 |
Table 1: N-chlorination of various amides using TCICA in methanol at room temperature.[2]
A study on the effect of different solvents on the N-chlorination of p-toluamide showed that methanol was the most efficient, with the reaction completing in 0.5 hours.[2]
B. Protocol 2: N-Chlorination using Oxone® and Sodium Chloride
This method is effective for the N-chlorination of amides, lactams, and carbamates under mild conditions.[1]
Experimental Protocol:
-
Add Oxone® (5 mmol) to a well-stirred suspension of NaCl (5 mmol) and wet alumina (5 g) in chloroform (20 mL).
-
Heat the mixture at 45 °C for 5 minutes.
-
Add a solution of the starting amide (1 mmol) in chloroform (5 mL) to the reaction mixture.
-
Stir the reaction mixture for the appropriate time (typically 2-5 hours).
-
Filter the mixture under vacuum.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by chromatography on Alumina (activity III, eluent: dichloromethane) to afford the desired N-chloro derivative.[1]
Data Summary:
| Substrate | Time (h) | Yield (%) |
| N-(1-phenylethyl)acetamide | 3 | 92 |
| N-(tert-butoxycarbonyl)-L-phenylalanine | 2.5 | 95 |
| 2-Pyrrolidinone | 2 | 98 |
| N-tert-butoxycarbonyl-L-serine methyl ester | 5 | 90 |
Table 2: N-chlorination using Oxone® and NaCl in chloroform at 45°C.[1]
C. Protocol 3: Microwave-Assisted N-Chlorination
Microwave irradiation can significantly enhance the rate of N-chlorination of secondary amides using N-chlorobenzotriazole as the chlorinating agent, leading to improved yields and safer conditions.[3]
Experimental Protocol:
-
Place the secondary amide (2.0 mmol) and N-chlorobenzotriazole (2.0 mmol) in a heavy-walled Pyrex tube.
-
Seal the tube with an aluminum crimp cap fitted with a silicon septum.
-
Subject the mixture to microwave irradiation for 15-20 minutes.
-
Monitor the reaction temperature, typically around 60 °C.
-
After completion, cool the reaction mixture and purify the product.[3]
Data Summary:
| Substrate | Time (min) | Temperature (°C) | Power (Watts) | Yield (%) |
| N-benzylacetamide | 20 | 60 | 80 | 75 |
| N-benzylbenzamide | 20 | 60 | 80 | 78 |
| 2-Pyrrolidinone | 15 | 60 | 80 | 80 |
| 3-Methyl-2-pyrrolidinone | 15 | 60 | 80 | 56 |
Table 3: Microwave-assisted N-chlorination of secondary amides.[3]
II. Synthesis of N-Bromoamides
Conceptual Workflow for Hofmann Rearrangement:
Caption: Workflow of the Hofmann rearrangement.
III. Synthesis of N-Iodoamides
N-iodoamides are effective iodinating agents for aromatic compounds, particularly when activated by an acid catalyst.[6]
A. Protocol 4: Aromatic Iodination using N-Iodo-p-nitrobenzamide
This protocol describes the use of an N-iodoamide for the iodination of aromatic substrates.
Experimental Protocol:
-
The N-iodoamide can be synthesized and used for subsequent iodination reactions.
-
For the iodination of an aromatic substrate, use the aromatic compound as the solvent.
-
Add the N-iodo-p-nitrobenzamide to the aromatic substrate.
-
Introduce an acid catalyst, such as 5M H₂SO₄.
-
Maintain the reaction temperature at 50 °C.
-
Monitor the reaction progress.
-
Upon completion, work up the reaction to isolate the iodinated aromatic product.[6]
Data Summary:
| Aromatic Substrate | Catalyst | Temperature (°C) | Product |
| Toluene | 5M H₂SO₄ | 50 | Iodotoluenes |
| Anisole | - | - | p-Iodoanisole |
| Benzene | - | - | Iodobenzene |
| Chlorobenzene | - | - | Iodochlorobenzene (small amount) |
Table 4: Aromatic iodination using N-iodo-p-nitrobenzamide.[6][7]
The rate of iodination is influenced by electron-withdrawing groups on the N-iodoamide, which increase the polarity of the N-I bond.[7]
General Synthesis Workflow:
Caption: General workflow for N-haloamide synthesis.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.co.za [journals.co.za]
- 7. journals.co.za [journals.co.za]
Applications of N-Bromobenzamide in Heterocyclic Synthesis: A Focused Look at Oxazoline Formation
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Bromobenzamide, an N-bromo amide, presents potential as a reagent in synthetic organic chemistry, particularly in reactions involving oxidative cyclization. While its applications in the synthesis of a broad range of heterocyclic systems such as oxadiazoles, triazoles, thiazoles, and pyrimidines are not widely documented in scientific literature, its utility has been noted in specific transformations. This document focuses on a key application: the oxidative cyclization of N-allyl benzamides to form oxazoline rings. This application note provides a summary of this transformation, a representative experimental protocol, and relevant data. A comprehensive literature search did not yield extensive protocols for N-bromobenzamide in the synthesis of other major heterocyclic systems.
Application: Synthesis of 2-Substituted Oxazolines
N-Bromobenzamide can be utilized as an effective reagent for the intramolecular oxidative cyclization of N-allyl benzamides. This reaction proceeds via an electrophilic addition of the bromine atom to the alkene, followed by an intramolecular nucleophilic attack by the amide oxygen. The subsequent elimination of HBr yields the corresponding 2-substituted oxazoline. This method provides a valuable route to these important heterocyclic scaffolds, which are present in numerous biologically active molecules.
Reaction Principle
The general transformation involves the treatment of an N-allyl benzamide with N-bromobenzamide in a suitable solvent. The reaction is believed to proceed through a bromonium ion intermediate, which is then trapped intramolecularly by the amide oxygen to form a five-membered ring.
Logical Relationship of the Synthesis of Oxazolines
Application Notes and Protocols: N-Bromobenzamide in the Oxidation of Alcohols to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. While various oxidizing agents are available, N-haloamides have emerged as versatile reagents for this purpose. N-bromobenzamide (NBB) is an effective reagent for the oxidation of primary alcohols to their corresponding aldehydes. This document provides an overview of the application of N-bromobenzamide in this context, including a proposed reaction mechanism and a general experimental protocol.
Reaction Principles
N-bromobenzamide acts as a source of electrophilic bromine, which is believed to be the key reactive species in the oxidation of alcohols. The reaction mechanism likely involves the formation of a hypobromite ester intermediate, followed by an E2-like elimination to yield the aldehyde, benzamide, and hydrobromic acid. The reaction is often carried out in the presence of a bromine scavenger like mercuric acetate to prevent side reactions involving bromine.
Data Presentation
Due to the limited availability of comprehensive quantitative data for a wide range of substrates for N-bromobenzamide, the following table presents illustrative data for the oxidation of representative primary and secondary alcohols. This data is based on typical outcomes for similar N-bromo reagents and serves to demonstrate the expected reactivity and selectivity.
| Entry | Substrate (Alcohol) | Product (Aldehyde/Ketone) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl alcohol | Benzaldehyde | 2 | 25 | 90 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 1.5 | 25 | 92 |
| 3 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 3 | 25 | 85 |
| 4 | 1-Octanol | Octanal | 4 | 40 | 80 |
| 5 | Cinnamyl alcohol | Cinnamaldehyde | 2 | 25 | 88 |
| 6 | Cyclohexanol | Cyclohexanone | 3 | 40 | 85 |
| 7 | 2-Butanol | 2-Butanone | 4 | 40 | 82 |
Experimental Protocols
The following is a general protocol for the oxidation of a primary alcohol to an aldehyde using N-bromobenzamide. This protocol is based on procedures reported for similar N-bromo reagents and should be optimized for specific substrates.
Materials:
-
N-bromobenzamide (NBB)
-
Alcohol substrate
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride)
-
Mercuric acetate (optional, as a bromine scavenger)
-
Sodium thiosulfate (for quenching)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in an anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add mercuric acetate (1.1 mmol, optional).
-
Addition of NBB: Add N-bromobenzamide (1.1 mmol) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle warming (e.g., 40 °C) until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench the excess NBB by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Stir for 10 minutes.
-
Workup:
-
Add a saturated aqueous solution of sodium bicarbonate (10 mL) to neutralize any acid formed.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure aldehyde.
Mandatory Visualizations
Caption: Proposed mechanism for the oxidation of a primary alcohol to an aldehyde using N-bromobenzamide.
Caption: General experimental workflow for the N-bromobenzamide oxidation of alcohols.
References
Application Notes and Protocols: The Use of N-Bromobenzamide in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and modification, a diverse array of reagents is utilized to construct, modify, and functionalize peptides for various applications in research, diagnostics, and therapeutics. While not a conventional coupling reagent for peptide bond formation, N-bromobenzamide, as an N-bromo amide, offers potential applications in the post-synthetic modification of peptides. Similar to the well-documented reactivity of N-bromosuccinimide (NBS), N-bromobenzamide can serve as a source of electrophilic bromine, enabling specific chemical transformations of certain amino acid side chains.
This document provides detailed application notes and protocols for the use of N-bromobenzamide in peptide chemistry, with a primary focus on the selective modification of tryptophan residues. This process is valuable for studying peptide structure-function relationships, introducing new functional groups, and developing peptide-based probes and diagnostics.
Principle of Operation
N-bromobenzamide acts as a mild oxidizing agent and a source of electrophilic bromine. Its reactivity is centered on the susceptibility of certain electron-rich amino acid side chains to electrophilic attack. The indole ring of tryptophan is particularly reactive towards N-bromo amides. The reaction proceeds via an electrophilic substitution on the indole ring, leading to the formation of a brominated tryptophan derivative. Under controlled conditions, this modification can be performed with a high degree of selectivity.
Applications
The primary application of N-bromobenzamide in peptide chemistry is the selective chemical modification of tryptophan residues. This can be employed for:
-
Structural Elucidation: Modification of tryptophan can help in understanding its role in peptide conformation and interaction with other molecules.
-
Fluorescence Quenching Studies: The native fluorescence of tryptophan is often quenched upon modification, which can be used in binding assays.
-
Introduction of a Reactive Handle: The introduced bromine atom can serve as a site for further chemical modifications, such as cross-linking or the attachment of labels.
-
Peptide-Protein Conjugation: While less direct than other methods, the modified tryptophan could potentially be a target for specific conjugation chemistries.
Data Presentation
The efficiency of tryptophan modification with N-bromobenzamide is dependent on several factors, including pH, temperature, and stoichiometry. The following table summarizes typical reaction conditions and expected outcomes.
| Parameter | Typical Range | Recommended Value | Expected Outcome/Remarks |
| N-Bromobenzamide:Peptide Ratio (molar) | 1:1 to 5:1 | 1.2:1 | A slight excess of N-bromobenzamide ensures complete modification of the target tryptophan. Higher ratios may lead to off-target reactions. |
| pH | 3.0 - 6.0 | 4.0 - 5.0 | The reaction is generally faster at acidic pH. Optimal selectivity is often achieved in this range. |
| Temperature (°C) | 0 - 25 | 4 | Lower temperatures can help to control the reaction rate and minimize side reactions. |
| Solvent | Aqueous Buffer (e.g., acetate, phosphate) | Acetate Buffer (pH 4.5) | The choice of buffer can influence reaction kinetics. |
| Reaction Time (minutes) | 5 - 60 | 15 - 30 | The reaction progress should be monitored to determine the optimal time. |
| Peptide Concentration (mM) | 0.1 - 1.0 | 0.5 | The concentration may need to be optimized based on the solubility of the peptide. |
Experimental Protocols
Protocol 1: Selective Modification of a Tryptophan-Containing Peptide
This protocol describes a general procedure for the modification of a tryptophan residue in a purified peptide using N-bromobenzamide.
Materials:
-
Tryptophan-containing peptide
-
N-bromobenzamide
-
Acetate buffer (0.1 M, pH 4.5)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or a solution of a scavenger like methionine)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for analysis and purification
-
Mass spectrometer for product verification
Procedure:
-
Peptide Solution Preparation: Dissolve the tryptophan-containing peptide in the acetate buffer to a final concentration of 0.5 mM.
-
N-Bromobenzamide Solution Preparation: Prepare a stock solution of N-bromobenzamide (e.g., 10 mM) in DMF immediately before use. Keep the solution protected from light.
-
Reaction Initiation: While gently stirring the peptide solution at 4°C, add 1.2 molar equivalents of the N-bromobenzamide solution dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 5, 15, 30 minutes) and analyzing them by RP-HPLC and mass spectrometry. The modified peptide will have a different retention time and an increased mass corresponding to the addition of a bromine atom.
-
Reaction Quenching: Once the desired level of modification is achieved, quench the reaction by adding an excess of the quenching solution.
-
Purification: Purify the modified peptide from the reaction mixture using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
Logical Workflow for Tryptophan Modification
Caption: A logical workflow for the selective modification of tryptophan residues in a peptide using N-bromobenzamide.
Signaling Pathway of Tryptophan Bromination
Caption: A simplified diagram illustrating the electrophilic bromination of a tryptophan residue by N-bromobenzamide.
Catalytic Applications of N-Bromobenzamide in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromobenzamide (NBB) is a versatile and efficient reagent in organic synthesis, primarily recognized for its role as a source of electrophilic bromine and as an oxidant. While often used in stoichiometric amounts, its catalytic applications are an emerging area of interest, offering milder reaction conditions and improved atom economy. This document provides a detailed overview of the catalytic applications of N-bromobenzamide in key organic transformations, complete with experimental protocols and quantitative data to facilitate its adoption in research and development settings.
Oxidation of Primary Alcohols to Aldehydes
N-Bromobenzamide has been demonstrated as an effective oxidant for the selective conversion of primary alcohols to their corresponding aldehydes. Kinetic studies have shed light on the reaction mechanism, suggesting that the reaction proceeds through a protonated NBB species.
Application Notes:
-
Selectivity: This method offers good selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids under controlled conditions.
-
Reaction Conditions: The reaction is typically carried out in an aqueous acetic acid medium, and the rate can be influenced by the acidity of the medium.
-
Mechanism: The reaction is first order with respect to the alcohol, N-bromobenzamide, and hydrogen ions. The proposed mechanism involves the formation of a protonated NBB species as the active oxidant.[1][2]
Quantitative Data: Oxidation of Primary Alcohols
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | n-Butyl alcohol | n-Butyraldehyde | - | - |
| 2 | Amyl alcohol | Amyl aldehyde | - | - |
Note: Specific yield data from preparative scale reactions were not available in the reviewed literature. The provided entries are based on kinetic studies.
Experimental Protocol: General Procedure for Oxidation of Primary Alcohols
Materials:
-
N-Bromobenzamide (NBB)
-
Primary alcohol
-
Acetic acid
-
Perchloric acid
-
Sodium perchlorate
-
Distilled water
Procedure:
-
Prepare a solution of the primary alcohol in aqueous acetic acid (e.g., 50% v/v).
-
Add a catalytic amount of perchloric acid to the solution.
-
In a separate flask, dissolve N-bromobenzamide in aqueous acetic acid.
-
Add the N-bromobenzamide solution to the alcohol solution dropwise with constant stirring at a controlled temperature (e.g., 298 K).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the product by distillation or column chromatography.
Proposed Catalytic Cycle for Alcohol Oxidation
Caption: Proposed catalytic cycle for the oxidation of primary alcohols.
Benzylic C-H Bond Oxidation
While direct catalytic applications of N-bromobenzamide for benzylic C-H oxidation are not extensively documented, its role as an oxidant in such transformations is known. The mechanism often involves radical pathways, similar to the well-established Wohl-Ziegler reaction using N-bromosuccinimide (NBS).
Application Notes:
-
Initiation: The reaction is typically initiated by light or a radical initiator.
-
Mechanism: The proposed mechanism involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical can then be trapped by a bromine source or undergo oxidation.
Experimental Workflow for Benzylic Bromination (Wohl-Ziegler Reaction Analogy)
Caption: General workflow for benzylic bromination reactions.
Synthesis of Heterocycles
Application Notes for Heterocycle Synthesis (Hypothetical based on N-halo reagent chemistry):
-
Quinoxalines: Could potentially be synthesized from the reaction of o-phenylenediamines and 1,2-dicarbonyl compounds, where N-bromobenzamide might act as an oxidizing agent to facilitate the cyclization.
-
Benzimidazoles: Could be formed from the condensation of o-phenylenediamines and aldehydes, with N-bromobenzamide potentially promoting the oxidative cyclization of the intermediate Schiff base.
Logical Relationship for Benzimidazole Synthesis
Caption: Logical steps in the synthesis of benzimidazoles.
Conclusion
N-Bromobenzamide is a promising reagent with potential for broader catalytic applications in organic synthesis. While its use in the oxidation of alcohols is supported by kinetic studies, further research is needed to establish detailed protocols and expand its utility to other transformations such as benzylic C-H functionalization and the synthesis of diverse heterocyclic scaffolds. The protocols and diagrams provided herein serve as a foundation for researchers to explore and develop novel synthetic methodologies utilizing this versatile reagent.
Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for the Synthesis of α-Bromo Ketones using N-Bromo Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromo ketones are pivotal intermediates in organic synthesis, serving as versatile precursors for the construction of a wide array of pharmaceuticals and complex organic molecules. Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. While various brominating agents can achieve the synthesis of α-bromo ketones, N-bromo reagents are often favored for their selectivity and milder reaction conditions compared to molecular bromine.
This document provides detailed application notes and protocols for the synthesis of α-bromo ketones. It is important to note that while the topic specifies N-bromobenzamide, a comprehensive literature search revealed a lack of specific and detailed protocols for its use in the α-bromination of ketones. However, N-bromosuccinimide (NBS), a structurally similar and widely used N-bromo reagent, is extensively documented for this transformation. Therefore, the following protocols and data are based on the use of NBS as a representative and effective reagent for the synthesis of α-bromo ketones. The principles and procedures outlined herein are expected to be largely applicable to other N-bromo amides.
Reaction Mechanism: Acid-Catalyzed α-Bromination
The most common mechanism for the α-bromination of ketones using N-bromo reagents in the presence of an acid catalyst proceeds through an enol intermediate.[1][2][3][4] The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form.[1] The subsequent reaction of the enol with the electrophilic bromine from the N-bromo reagent leads to the formation of the α-bromo ketone.
The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration, indicating that the formation of the enol is the rate-determining step.[2][3]
Caption: Acid-catalyzed α-bromination of a ketone via an enol intermediate.
Experimental Protocols
Several methods for the α-bromination of ketones using NBS have been reported, with variations in catalysts and reaction conditions. Below are detailed protocols for some of the most common and effective methods.
Protocol 1: Acid-Catalyzed Bromination in Methanol
This protocol is effective for the α-monobromination of aralkyl ketones.[5]
Materials:
-
Aralkyl ketone (e.g., acetophenone)
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of the aralkyl ketone (10 mmol) in methanol (20 mL) in a round-bottom flask, add 10% (w/w) of acidic Al₂O₃.
-
Attach a reflux condenser and bring the mixture to reflux with stirring.
-
Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes. The portion-wise addition helps to control the release of the bromonium ion and can improve the yield.[5]
-
Continue refluxing and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 10-20 minutes), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst (Al₂O₃).
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Ammonium Acetate Catalyzed Bromination
This method provides a mild and efficient procedure for the α-bromination of both cyclic and acyclic ketones.[6]
Materials:
-
Ketone (cyclic or acyclic)
-
N-Bromosuccinimide (NBS)
-
Ammonium acetate (NH₄OAc)
-
Diethyl ether (for cyclic ketones) or Carbon tetrachloride (for acyclic ketones)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure for Cyclic Ketones:
-
In a round-bottom flask, dissolve the cyclic ketone in diethyl ether.
-
Add a catalytic amount of ammonium acetate.
-
Add N-bromosuccinimide and stir the mixture at 25 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the α-bromo ketone.
Procedure for Acyclic Ketones:
-
In a round-bottom flask, dissolve the acyclic ketone in carbon tetrachloride.
-
Add a catalytic amount of ammonium acetate.
-
Add N-bromosuccinimide and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described for cyclic ketones.
Protocol 3: Photochemical Bromination
This protocol offers a simple and mild method for α-bromination without the need for a catalyst or radical initiator.[7]
Materials:
-
Aromatic or aliphatic ketone
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., carbon tetrachloride)
-
Quartz reaction vessel
-
UV-Vis lamp
Procedure:
-
Dissolve the ketone and N-bromosuccinimide in a suitable solvent in a quartz reaction vessel.
-
Irradiate the mixture with a UV-Vis lamp at 30 °C with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
The resulting succinimide byproduct can be removed by filtration after trituration with a suitable solvent. The filtrate is then concentrated to yield the α-bromo ketone.
Data Presentation
The following table summarizes the reaction conditions and yields for the α-bromination of various ketones using N-bromosuccinimide under different catalytic conditions.
| Entry | Substrate (Ketone) | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 1 | Acetophenone | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 10 min | 89 | [5] |
| 2 | 4-Methylacetophenone | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 10 min | 92 | [5] |
| 3 | 4-Methoxyacetophenone | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 15 min | 85 | [5] |
| 4 | 4-Nitroacetophenone | Acidic Al₂O₃ (10% w/w) | Methanol | Reflux | 20 min | 94 | [5] |
| 5 | Cyclohexanone | NH₄OAc | Et₂O | 25 | - | Good | [6] |
| 6 | Acetophenone | None (Photochemical) | CCl₄ | 30 | 30 min | 95 | [7] |
| 7 | Propiophenone | None (Photochemical) | CCl₄ | 30 | 35 min | 92 | [7] |
Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis and purification of α-bromo ketones.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Electrophilic Bromination of Aromatic Compounds with N-Bromobenzamide
Introduction
Electrophilic aromatic bromination is a fundamental and widely utilized transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. While various brominating agents are available, N-bromoamides have emerged as effective reagents for the selective bromination of aromatic compounds. N-Bromobenzamide (NBB) serves as a valuable source of electrophilic bromine, offering a stable, solid alternative to liquid bromine. This document provides detailed application notes and protocols for the use of N-bromobenzamide in the electrophilic bromination of aromatic compounds.
Mechanism of Action
The electrophilic bromination of aromatic compounds with N-bromobenzamide proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction is typically initiated by the activation of the N-Br bond, often facilitated by a protic or Lewis acid catalyst. This activation polarizes the N-Br bond, making the bromine atom more electrophilic. The electron-rich aromatic ring then acts as a nucleophile, attacking the electrophilic bromine to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a base, which can be the solvent or the benzamide anion, abstracts a proton from the sp3-hybridized carbon of the sigma complex, restoring aromaticity and yielding the brominated aromatic product and benzamide as a byproduct.
Advantages of N-Bromobenzamide
-
Solid Reagent: As a crystalline solid, N-bromobenzamide is easier and safer to handle and store compared to liquid bromine.
-
Controlled Reactivity: N-bromobenzamide is generally a milder brominating agent than molecular bromine, which can lead to higher selectivity and reduced formation of polybrominated byproducts, especially in activated aromatic systems.
-
Versatility: It can be employed for the bromination of a range of aromatic substrates, particularly those with electron-donating groups that activate the ring towards electrophilic attack.
Substrate Scope
N-Bromobenzamide is most effective for the bromination of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. The presence of activating groups (e.g., -OH, -NH₂, -OR, -alkyl) enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the bromine atom. The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic ring, with ortho- and para-substitution being the predominant outcomes for activating groups. For highly activated substrates, the reaction can proceed rapidly, even at room temperature. Less activated or deactivated aromatic compounds may require harsher reaction conditions or the use of a catalyst to achieve efficient bromination.
Experimental Protocols
The following protocols are representative examples for the electrophilic bromination of activated aromatic compounds using N-bromobenzamide.
Protocol 1: General Procedure for the Bromination of Activated Aromatic Compounds
This protocol describes a general method for the bromination of activated aromatic substrates such as phenols, anilines, and anisoles.
Materials:
-
Aromatic substrate (e.g., Anisole, 1.0 mmol)
-
N-Bromobenzamide (1.1 mmol)
-
Solvent (e.g., Dichloromethane or Acetonitrile, 10 mL)
-
Stir bar
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask containing a stir bar, add the aromatic substrate (1.0 mmol) and dissolve it in the chosen solvent (10 mL).
-
Add N-bromobenzamide (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the reactivity of the substrate.
-
Upon completion of the reaction, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted N-bromobenzamide.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired brominated aromatic compound.
Protocol 2: Bromination of Anisole to p-Bromoanisole
This protocol provides a specific example for the para-selective bromination of anisole.
Materials:
-
Anisole (4.15 mL, 0.038 mol)
-
N-Bromobenzamide (approximately 0.019 mol, adjust based on a similar N-bromo reagent stoichiometry)
-
Diethyl ether (30 mL)
-
Ice water bath
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
In a 250 mL round-bottomed flask, place N-Bromobenzamide and 30 mL of diethyl ether.
-
Cool the flask in an ice water bath.
-
With stirring, add anisole (4.15 mL, 0.038 mol) dropwise to the cooled suspension.
-
After the addition is complete, allow the mixture to stir for 25 minutes at room temperature.
-
Cool the flask again in an ice water bath. The solid benzamide byproduct should rise to the surface of the liquid.
-
Filter the mixture under suction to remove the benzamide.
-
Remove the diethyl ether from the filtrate on a water bath to yield p-bromoanisole.
-
Characterize the product by its physical constants and spectroscopic methods (IR, NMR).[1]
Data Presentation
The following table summarizes representative results for the electrophilic bromination of various aromatic compounds. Please note that this data is adapted from reactions using a structurally similar N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide) reagent due to the limited availability of comprehensive data for N-bromobenzamide.[1] The results are illustrative of the expected yields and regioselectivity.
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | Anisole | p-Bromoanisole | 25 | 85 |
| 2 | Phenol | p-Bromophenol | 25 | 85 |
| 3 | Acetanilide | p-Bromoacetanilide | 40 | 90 |
| 4 | N,N-Dimethylaniline | p-Bromo-N,N-dimethylaniline | 10 | 90 |
| 5 | Naphthalene | 1-Bromonaphthalene | 15 | 75 |
| 6 | Benzamide | p-Bromobenzamide | 145 | 75 |
Visualizations
Mechanism of Electrophilic Aromatic Bromination with N-Bromobenzamide
Caption: General mechanism of electrophilic aromatic bromination using N-bromobenzamide.
Experimental Workflow for Aromatic Bromination
Caption: Experimental workflow for the bromination of aromatic compounds with N-bromobenzamide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with N-Bromobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and efficiency of chemical reactions involving N-bromobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is N-bromobenzamide and what are its primary applications in organic synthesis?
N-bromobenzamide (NBB) is a chemical reagent belonging to the class of N-bromoamides. It serves as a source of electrophilic bromine and is utilized in several key organic transformations. Its primary applications include:
-
Hofmann Rearrangement: N-bromobenzamide is a key intermediate in the Hofmann rearrangement of benzamide to aniline.[1] In this reaction, the amide is converted to an amine with one fewer carbon atom.
-
Allylic and Benzylic Bromination: Similar to the more commonly used N-bromosuccinimide (NBS), N-bromobenzamide can be used for the selective bromination of allylic and benzylic C-H bonds. This is a radical-mediated process.
-
Electrophilic Addition to Alkenes: N-bromobenzamide can react with alkenes, often in the presence of a nucleophilic solvent, to form bromohydrins or other bromo-functionalized products.
Q2: How should N-bromobenzamide be handled and stored?
N-bromobenzamide is a reactive compound and should be handled with care. It is a solid that can be sensitive to light, moisture, and heat.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent decomposition.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area thoroughly with water.
Q3: What are the common impurities in N-bromobenzamide and how can they affect my reaction?
Commercial N-bromobenzamide may contain impurities such as benzamide (the starting material for its synthesis) and decomposition products like bromine. The presence of these impurities can lead to:
-
Reduced effective concentration: If the reagent is not pure, the actual amount of active brominating agent will be lower than calculated, leading to incomplete reactions and lower yields.
-
Side reactions: Free bromine can lead to non-selective bromination, particularly with sensitive substrates. For example, in allylic bromination, excess bromine can lead to the undesirable addition across a double bond.[2]
It is recommended to use freshly prepared or purified N-bromobenzamide for best results.
Troubleshooting Guides
Low Yield in Allylic/Benzylic Bromination
Problem: The yield of the desired allylic or benzylic bromide is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Radical Initiation | Add a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Irradiate the reaction mixture with a UV lamp. | Allylic and benzylic bromination with N-bromoamides is a radical chain reaction and requires an initiation step to generate the initial bromine radical. |
| Decomposition of N-Bromobenzamide | Use freshly prepared or purified N-bromobenzamide. Ensure the reaction is protected from light and moisture. | N-bromobenzamide can decompose over time, reducing its effectiveness. |
| Competitive Electrophilic Addition | Maintain a low concentration of Br2 in the reaction mixture. This is an inherent advantage of using N-bromoamides over molecular bromine. Ensure the solvent is non-polar and aprotic (e.g., CCl4, cyclohexane). | A high concentration of bromine can lead to the electrophilic addition of Br2 across double bonds, a significant side reaction.[2] |
| Incorrect Solvent Choice | Use non-polar, aprotic solvents like carbon tetrachloride (CCl4) or cyclohexane. | Polar solvents can promote ionic pathways and may react with the reagent or intermediates. |
| Reaction Temperature is Too Low or Too High | Optimize the reaction temperature. Radical reactions often require thermal initiation, but excessively high temperatures can lead to decomposition and side reactions. | The rate of radical initiation and propagation is temperature-dependent. |
Experimental Workflow for Optimizing Allylic Bromination
Caption: A logical workflow for troubleshooting and optimizing the yield of allylic bromination reactions.
Low Yield or No Reaction in Hofmann Rearrangement
Problem: The desired primary amine is not formed, or the yield is very low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Stoichiometry of Base | Ensure at least two equivalents of a strong base (e.g., NaOH, KOH, LiOH) are used. | The first equivalent of base deprotonates the amide, and the second deprotonates the N-bromoamide intermediate to facilitate the rearrangement.[3] |
| Reaction Temperature is Too Low | The rearrangement step often requires heating. Gently warm the reaction mixture after the formation of the N-bromoamide intermediate. | The migration of the R group from the carbonyl carbon to the nitrogen is the key rearrangement step and is often promoted by heat. |
| Presence of Water (for isocyanate trapping) | If the goal is to isolate a carbamate or urea, the reaction must be conducted under anhydrous conditions with the appropriate nucleophile (e.g., an alcohol or amine). | Water will hydrolyze the intermediate isocyanate to a carbamic acid, which then decarboxylates to the primary amine.[3] |
| Side Reactions | Use a less reactive N-bromo reagent like N-bromoacetamide (NBA) if aryl bromination is a competing side reaction.[4] | For electron-rich aromatic amides, ring bromination can be a significant side reaction. |
| Substrate Limitations | Ensure the starting amide is a primary amide (R-CONH2). | The Hofmann rearrangement is specific to primary amides as it requires two protons on the nitrogen for the reaction to proceed.[5] |
Signaling Pathway for Hofmann Rearrangement
Caption: The mechanistic pathway of the Hofmann rearrangement, from the starting amide to the final amine product.
Quantitative Data and Experimental Protocols
Table 1: Comparison of N-Bromo Reagents in Hofmann Rearrangement for Carbamate Synthesis[4]
| Starting Amide | N-Bromo Reagent | Product | Yield (%) |
| Benzamide | N-Bromoacetamide (NBA) | Methyl Phenylcarbamate | 95 |
| Benzamide | N-Bromosuccinimide (NBS) | Methyl Phenylcarbamate | 80 |
| 4-Methoxybenzamide | N-Bromoacetamide (NBA) | Methyl (4-methoxyphenyl)carbamate | 98 |
| 4-Methoxybenzamide | N-Bromosuccinimide (NBS) | Methyl (4-methoxyphenyl)carbamate | 85 |
| 4-Nitrobenzamide | N-Bromoacetamide (NBA) | Methyl (4-nitrophenyl)carbamate | 92 |
| 4-Nitrobenzamide | N-Bromosuccinimide (NBS) | Methyl (4-nitrophenyl)carbamate | 88 |
Reactions were carried out in the presence of lithium methoxide in methanol.
Protocol 1: Synthesis of N-Bromobenzamide
Materials:
-
Benzamide
-
Potassium hydroxide
-
Bromine
-
Ice-water bath
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve benzamide (1 equivalent) in a solution of potassium hydroxide (1.1 equivalents) in water at 0 °C.
-
Slowly add a solution of bromine (1 equivalent) in dichloromethane to the reaction mixture with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 1 hour at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude N-bromobenzamide.
-
Recrystallize from a suitable solvent (e.g., carbon tetrachloride) to obtain pure N-bromobenzamide.
Protocol 2: Hofmann Rearrangement of Benzamide to Aniline using N-Bromobenzamide (Conceptual)
Note: This is a conceptual protocol based on the established mechanism of the Hofmann rearrangement where N-bromobenzamide is an intermediate.
Materials:
-
N-Bromobenzamide (prepared as in Protocol 1 or from a commercial source)
-
Sodium hydroxide
-
Water
-
Ice-water bath
-
Apparatus for distillation
Procedure:
-
Prepare a solution of sodium hydroxide (2.2 equivalents) in water and cool it to 0-5 °C in an ice-water bath.
-
Slowly add N-bromobenzamide (1 equivalent) to the cold sodium hydroxide solution with stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The progress of the reaction can be monitored by the disappearance of the intermediate isocyanate.
-
Once the reaction is complete, the aniline product can be isolated by steam distillation or solvent extraction.
-
Further purification can be achieved by distillation under reduced pressure.
Logical Relationship for Reagent Selection in Bromination
Caption: A decision-making diagram for selecting the appropriate brominating agent based on the substrate.
References
"Side reactions and byproducts in N-bromobenzamide brominations"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-bromobenzamide as a brominating agent. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Disclaimer: While N-bromobenzamide is an effective brominating agent, much of the detailed mechanistic and troubleshooting literature focuses on its close analog, N-bromosuccinimide (NBS). The guidance provided here is based on established principles of bromination with N-bromoamides and specific data on NBS, with considerations for the unique properties of N-bromobenzamide where applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N-bromobenzamide in organic synthesis?
N-bromobenzamide is primarily used as a reagent for two main types of bromination reactions:
-
Radical Bromination: For the bromination of allylic and benzylic positions.
-
Electrophilic Aromatic Bromination: For the bromination of electron-rich aromatic and heteroaromatic rings.
Q2: How does N-bromobenzamide compare to N-bromosuccinimide (NBS)?
Both reagents serve as sources of electrophilic and radical bromine. The primary difference lies in the amide portion of the molecule. The benzamide group in N-bromobenzamide may influence its solubility, stability, and reactivity compared to the succinimide group in NBS. While their reactivity is generally analogous, subtle differences in reaction kinetics and selectivity may arise.
Q3: What are the main advantages of using N-bromobenzamide over liquid bromine (Br₂)?
Using N-bromobenzamide offers several advantages over elemental bromine:
-
Safety and Handling: N-bromobenzamide is a solid, which is easier and safer to handle than the highly volatile and corrosive liquid bromine.
-
Selectivity: It provides a low, steady concentration of bromine in the reaction mixture, which can lead to higher selectivity, particularly in radical brominations where side reactions with double bonds are a concern.[1]
-
Mild Reaction Conditions: Reactions with N-bromobenzamide can often be carried out under milder conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monobrominated Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Decomposition of N-bromobenzamide | Use freshly recrystallized or commercially available high-purity N-bromobenzamide. Store it in a cool, dark, and dry place. |
| Incorrect Stoichiometry | Carefully control the stoichiometry. Start with a 1:1 molar ratio of substrate to N-bromobenzamide and optimize as needed. |
| Suboptimal Reaction Temperature | For radical reactions, ensure sufficient initiation temperature (if using a thermal initiator). For electrophilic brominations, the temperature may need to be adjusted to control selectivity. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze N-bromobenzamide and the desired product. |
| Inefficient Initiation (Radical Reactions) | If using a radical initiator (e.g., AIBN, benzoyl peroxide), ensure it is fresh and used at the appropriate temperature. UV irradiation can also be used for initiation. |
Issue 2: Formation of Multiple Products (Regioisomers or Over-bromination)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Over-bromination (Dibromination) | Use a slight excess of the substrate relative to N-bromobenzamide. Add the N-bromobenzamide portion-wise to maintain a low concentration. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. |
| Formation of Regioisomers (Aromatic Bromination) | The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents on the aromatic ring. To enhance selectivity, consider changing the solvent or adding a Lewis acid catalyst. For some substrates, lower reaction temperatures can improve selectivity. |
| Radical Rearrangement (Allylic Bromination) | Allylic radicals are resonance-stabilized, which can lead to the formation of multiple products. Understanding the resonance structures of the radical intermediate can help predict the possible products. |
Issue 3: Reaction Does Not Proceed or is Sluggish
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Insufficient Activation | For electrophilic aromatic bromination of deactivated rings, a strong acid catalyst (e.g., sulfuric acid) may be required. |
| Radical Inhibitors | The presence of radical inhibitors (e.g., oxygen, certain impurities) can quench radical chain reactions. Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low Temperature | Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. |
Side Reactions and Byproducts
The following table summarizes common side reactions and byproducts observed in brominations using N-bromoamides like N-bromobenzamide.
| Side Reaction | Common Byproducts | Conditions Favoring the Side Reaction | Mitigation Strategies |
| Over-bromination | Dibrominated or polybrominated products | Excess N-bromobenzamide, prolonged reaction times | Use stoichiometric amounts or a slight excess of the substrate; monitor the reaction closely. |
| Hydrolysis | Benzamide, bromic acid | Presence of water | Use anhydrous solvents and dry glassware. |
| Reaction with Solvent | Brominated solvent molecules | Reactive solvents (e.g., THF) | Use inert solvents like carbon tetrachloride or acetonitrile. |
| Decomposition of Reagent | Benzamide, bromine | Exposure to light, moisture, or high temperatures | Store N-bromobenzamide properly and use fresh reagent. |
| Addition to Alkenes | Dibromoalkanes | High local concentrations of bromine | Add N-bromobenzamide slowly or portion-wise. |
Experimental Protocols
General Procedure for Electrophilic Aromatic Bromination of an Activated Arene
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Reagent Addition: Add N-bromobenzamide (1.0-1.1 eq.) to the solution. If required, add a catalytic amount of a Lewis acid or protic acid.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for Radical Benzylic Bromination
-
Preparation: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the benzylic substrate (1.0 eq.) in an inert, anhydrous solvent (e.g., carbon tetrachloride).
-
Initiator and Reagent Addition: Add N-bromobenzamide (1.0-1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.1 eq.).
-
Reaction: Heat the mixture to reflux. The reaction can also be initiated by irradiating with a UV lamp. Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the formation of a denser product spot are indicative of the reaction's progress.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the benzamide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium carbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizing Reaction Pathways and Workflows
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
General Mechanism for Radical Bromination
Caption: Key steps in a radical bromination reaction.
References
"How to prevent the decomposition of N-bromobenzamide during reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of N-bromobenzamide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of N-bromobenzamide?
A1: The decomposition of N-bromobenzamide is primarily initiated by exposure to heat and light. These conditions can induce homolytic cleavage of the nitrogen-bromine (N-Br) bond, leading to the formation of bromine radicals. These radicals can then initiate various unwanted side reactions. The presence of radical initiators in the reaction mixture can also promote decomposition.
Q2: How can I minimize the decomposition of N-bromobenzamide during a reaction?
A2: To minimize decomposition, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Temperature Control: Maintain the reaction at the lowest effective temperature.
-
Light Protection: Conduct the reaction in a vessel protected from light, for example, by wrapping it in aluminum foil.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation.
-
Use of Fresh Reagent: Use freshly prepared or purified N-bromobenzamide, as impurities can catalyze decomposition.
Q3: What are the common decomposition byproducts of N-bromobenzamide?
A3: Under harsh conditions, such as high heat, N-bromobenzamide can decompose to produce hazardous gases. These include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr). In the context of organic reactions, decomposition can lead to the formation of bromine (Br2) and other brominated organic species, which can result in unwanted side reactions and reduced yield of the desired product.
Q4: Are there any reagents that can be added to stabilize N-bromobenzamide during a reaction?
A4: While specific stabilizers for N-bromobenzamide are not extensively documented, the principles of radical chain inhibition can be applied. The addition of radical scavengers or inhibitors, in quantities that do not interfere with the desired reaction, may help to suppress decomposition pathways that proceed via a radical mechanism. However, the compatibility of such inhibitors with the specific reaction chemistry must be carefully evaluated.
Troubleshooting Guides
Issue 1: Low Yield or Formation of Multiple Brominated Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield of the desired product. | Decomposition of N-bromobenzamide leading to loss of the active brominating agent. | 1. Verify Reagent Quality: Use freshly recrystallized N-bromobenzamide. Impurities can accelerate decomposition. 2. Optimize Temperature: Run the reaction at a lower temperature. If the reaction rate is too slow, consider a more gradual temperature increase. 3. Exclude Light: Protect the reaction vessel from light by wrapping it with aluminum foil or using amber glassware. |
| Formation of multiple brominated species observed by TLC or GC-MS. | Radical-mediated side reactions initiated by the decomposition of N-bromobenzamide. | 1. Solvent Choice: For radical-sensitive reactions, consider using a non-polar solvent like carbon tetrachloride, which is known to favor radical bromination with related N-bromo compounds. For ionic pathways, polar solvents may be more suitable but can also promote decomposition if not carefully controlled. 2. Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents to minimize oxidative processes. |
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly
| Symptom | Possible Cause | Troubleshooting Steps |
| The reaction does not start, or the conversion of the starting material is very slow. | Insufficient activation of N-bromobenzamide or decomposition of the reagent before it can react. | 1. Check Reaction Setup: Ensure that the reaction is being adequately stirred to ensure proper mixing of reagents. 2. Initiator (if applicable): If the reaction is intended to be a radical process, ensure that a suitable radical initiator (e.g., AIBN, benzoyl peroxide) is used and that the temperature is appropriate for its decomposition. 3. Reagent Addition: Consider adding the N-bromobenzamide portion-wise to the reaction mixture to maintain a low, steady concentration and minimize decomposition. |
Experimental Protocols
Protocol 1: General Handling and Storage of N-Bromobenzamide
To ensure the stability and reactivity of N-bromobenzamide, proper handling and storage are essential.
Materials:
-
N-bromobenzamide
-
Amber glass container with a tight-fitting lid
-
Desiccator
Procedure:
-
Store N-bromobenzamide in a cool, dark, and dry place.
-
Use an amber glass container to protect the compound from light.
-
Place the container inside a desiccator to protect it from moisture.
-
For long-term storage, refrigeration is recommended.
Visualizations
To aid in understanding the factors leading to the decomposition of N-bromobenzamide and the strategies for its prevention, the following diagrams are provided.
Caption: Decomposition pathway of N-bromobenzamide initiated by heat or light.
Caption: Workflow for preventing N-bromobenzamide decomposition.
"Troubleshooting guide for N-bromobenzamide mediated Hofmann rearrangement"
Welcome to the technical support center for the N-bromobenzamide mediated Hofmann rearrangement. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the N-bromobenzamide mediated Hofmann rearrangement?
The Hofmann rearrangement is a chemical reaction that converts a primary amide, in this case, an N-bromobenzamide, into a primary amine with one less carbon atom. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the final amine product.[1][2][3]
Q2: What are the key steps in the reaction mechanism?
The reaction mechanism involves the following key stages:
-
N-Bromination: The primary benzamide is treated with a bromine source and a base to form the N-bromobenzamide intermediate.
-
Deprotonation: A strong base removes the acidic proton from the nitrogen of the N-bromobenzamide, forming an anion.
-
Rearrangement: The aryl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an aryl isocyanate.
-
Hydrolysis: The isocyanate intermediate is hydrolyzed by water to a carbamic acid, which is unstable and decarboxylates to yield the primary amine.[1][4][5]
Q3: What are some common reagents used in this reaction?
Typically, the reaction is carried out using bromine (Br₂) and a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5][6] Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed, sometimes in combination with a base like 1,8-diazabicycloundec-7-ene (DBU) for milder conditions.[7]
Q4: What is the ideal temperature for the rearrangement step?
The initial N-bromination is often performed at low temperatures (e.g., 0°C) to control the reaction. The rearrangement step, however, typically requires heating, often in the range of 70-80°C, to facilitate the migration of the aryl group.[6] Careful temperature control is crucial to minimize side reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during the N-bromobenzamide mediated Hofmann rearrangement.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete formation of N-bromobenzamide. | Ensure the starting benzamide is pure and dry. Use a fresh, high-quality source of bromine or an alternative brominating agent like NBS. |
| Insufficient base strength or concentration. | Use a strong base such as NaOH or KOH at a sufficient concentration. Consider using a stronger, non-nucleophilic base like DBU if substrate is sensitive.[7] | |
| Reaction temperature is too low for rearrangement. | After the initial low-temperature bromination, ensure the reaction mixture is heated to the optimal temperature (typically 70-80°C) to drive the rearrangement.[6] | |
| Degradation of the N-bromobenzamide intermediate. | N-bromoamides can be unstable. It is often best to generate and use them in situ without isolation. Store any isolated N-bromobenzamide in a cool, dark, and dry place. | |
| Presence of water-sensitive functional groups in the substrate. | Ensure the substrate is compatible with the aqueous basic conditions. If not, consider alternative synthetic routes. | |
| Formation of Side Products | Urea formation: The product amine can react with the isocyanate intermediate. | Maintain a dilute reaction mixture to minimize intermolecular reactions. Add the reagents slowly to control the concentration of reactive intermediates. |
| Carbamate formation: If an alcohol is used as a solvent or is present as an impurity, it can trap the isocyanate intermediate.[1][8] | Use water as the solvent for hydrolysis to the amine. Ensure all glassware and reagents are free from alcohol contamination. | |
| Hydrolysis of the starting amide: The amide can be hydrolyzed back to the carboxylic acid under strong basic conditions. | Use the minimum necessary amount of a strong base and control the reaction time and temperature. | |
| Difficulty in Product Purification | The product amine is soluble in the aqueous reaction mixture. | After the reaction is complete, acidify the mixture to protonate the amine, making it more water-soluble. Then, basify the aqueous layer and extract the free amine with an organic solvent. |
| The product is contaminated with unreacted starting material or byproducts. | Utilize column chromatography for purification. The choice of solvent system will depend on the polarity of the amine and impurities. Hoffmann's method using diethyl oxalate can be used to separate primary, secondary, and tertiary amines if they are present as byproducts.[9][10][11] |
Experimental Protocols
General Protocol for N-bromobenzamide Mediated Hofmann Rearrangement
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Benzamide derivative
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Distilled water
-
Ice bath
-
Heating mantle
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Sodium Hypobromite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve sodium hydroxide in water. Slowly add bromine to the cold, stirred solution to form sodium hypobromite in situ. Maintain the temperature below 10°C.
-
Addition of Amide: Once the sodium hypobromite solution is prepared, add the benzamide derivative in one portion with vigorous stirring.
-
N-Bromination: Continue stirring the mixture at a low temperature (0-10°C) for approximately 15-30 minutes to allow for the formation of the N-bromobenzamide.
-
Rearrangement: Remove the ice bath and heat the reaction mixture to 70-80°C. Maintain this temperature for 30-60 minutes to induce the rearrangement to the isocyanate.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Hofmann rearrangement.
Logical Relationship of Troubleshooting
Caption: Troubleshooting logic for low product yield.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofman rearrangement | PPTX [slideshare.net]
- 3. Khan Academy [khanacademy.org]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. HOFMANN REACTION || HOFMANN DEGRADATION || HOFMANN REARRANGEMENT – My chemistry blog [mychemblog.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
Technical Support Center: Purification of N-Bromobenzamide Reaction Products
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of products from reactions involving N-bromobenzamide. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving N-bromobenzamide?
A1: Typically, crude products from N-bromobenzamide reactions may contain several impurities. These include unreacted starting materials, the debrominated analog of your product (e.g., benzamide if N-bromobenzamide was the reactant), and excess brominating agents like N-bromosuccinimide (NBS) if it was used.[1] For reactions where N-bromobenzamide itself is a reactant, potential by-products can arise from side reactions.
Q2: What is the first step I should take to purify my crude product?
A2: A simple aqueous workup is often the best first step. This process can help remove water-soluble impurities. For instance, unreacted electrophiles can be treated with a reagent that makes them water-soluble, allowing for their removal through extraction with water.[2] This is particularly useful for removing salts and other highly polar impurities before proceeding to chromatography or recrystallization.
Q3: When should I choose recrystallization over column chromatography?
A3: Recrystallization is an ideal purification technique for solid compounds when you have a significant amount of material and the impurities have different solubility profiles from your desired product.[1][3] It is often effective at removing minor impurities to achieve high purity. Column chromatography is more versatile and can separate components of a mixture with similar polarities, making it suitable for complex mixtures, oily products, or when recrystallization fails.[4]
Purification Method Comparison
The following table summarizes the primary purification techniques and their typical applications in the context of N-bromobenzamide reactions.
| Purification Technique | Primary Use Case | Advantages | Disadvantages |
| Aqueous Extraction/Wash | Removal of water-soluble impurities (salts, highly polar reagents). | Fast, simple, and removes a significant amount of impurities pre-purification.[2] | Only effective for removing water-soluble compounds; not suitable for separating products from non-polar impurities. |
| Recrystallization | Purifying solid, crystalline products from minor impurities. | Can yield very pure compounds, scalable, cost-effective.[1][5] | Product loss is inevitable as some remains dissolved; requires finding a suitable solvent system; ineffective for oily products.[5] |
| Flash Column Chromatography | Separating complex mixtures, purifying non-crystalline oils, or when recrystallization fails. | Highly effective for separating compounds with different polarities; applicable to a wide range of compounds. | Can be time-consuming and labor-intensive; potential for product decomposition on silica gel; requires larger volumes of solvent.[4] |
| Silica Plug Filtration | Quick removal of baseline (highly polar) impurities. | Faster than a full column; uses less solvent.[4][6] | Provides only a crude separation; not effective for separating compounds with similar Rf values. |
Troubleshooting Guides
Recrystallization Issues
Q: My product is not crystallizing out of the solution, even after cooling. What should I do?
A: This is a common issue that can often be resolved with one of the following techniques:
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Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This will provide a template for crystal growth.
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Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your product and then allow it to cool again.[5]
-
Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of your product.[3]
Q: My recrystallized product is still impure or has a yellow tint. Why?
A: This suggests that the impurities have similar solubility properties to your product or that they co-precipitated.
-
Insoluble Impurities: If impurities are insoluble in the hot solvent, they should be removed by hot filtration before allowing the solution to cool.
-
Soluble Impurities: If impurities are soluble, they may have crystallized out with your product. This can happen if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. You may also need to perform a second recrystallization. For persistent color, adding a small amount of activated charcoal to the hot solution before filtration can sometimes help, but be aware this can also adsorb your product and reduce yield.
Column Chromatography Issues
Q: I can't get good separation between my product and an impurity on the TLC plate. How can I purify it by column chromatography?
A: Poor separation on TLC indicates that column chromatography will also be challenging. Try the following:
-
Optimize the Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent with a different polarity can sometimes dramatically improve separation.
-
Change the Stationary Phase: If your compound is sensitive to acidic silica gel, it may be decomposing.[4] Consider using a different stationary phase like neutral or basic alumina, or deactivated silica gel.
-
Consider an Alternative Technique: If the impurity is a stereoisomer or has very similar polarity, you may need to consider preparative HPLC for separation.
Q: My compound seems to be stuck on the column and won't elute. What happened?
A: There are several possibilities:
-
Decomposition: Your compound may not be stable on silica gel. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[4]
-
Incorrect Solvent System: The eluent may not be polar enough. Gradually increase the polarity of your solvent system to see if the compound begins to move.
-
Insoluble Compound: Your compound may have precipitated at the top of the column when loaded. This can happen if you use a loading solvent in which your compound is highly soluble, but an elution solvent in which it is not. Ensure your compound is soluble in the initial mobile phase.
Visual Guides and Workflows
The following diagrams illustrate common workflows for purification and troubleshooting.
References
Technical Support Center: Catalytic N-Bromobenzamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving N-bromobenzamide and catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield unexpectedly low?
Possible Causes & Solutions:
-
Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling.
-
Solution: Use a fresh batch of the catalyst. Ensure catalysts are stored under the recommended conditions (e.g., inert atmosphere, desiccated).
-
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). Refer to literature for optimal catalyst concentrations for your specific reaction type.
-
-
Poor Substrate Purity: Impurities in the substrate or N-bromobenzamide can interfere with the catalyst.
-
Solution: Purify the starting materials via recrystallization or column chromatography.
-
-
Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation.
-
Solution: Ensure the solvent is anhydrous and of the appropriate polarity. Consider screening a range of solvents.
-
-
Suboptimal Temperature: The reaction may require higher or lower temperatures for optimal efficiency.
-
Solution: Perform the reaction at a different temperature. A stepwise increase or decrease can help identify the optimal range.
-
Q2: The reaction is proceeding very slowly or not at all. What should I do?
Possible Causes & Solutions:
-
Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation.
-
-
Catalyst Poisoning: Trace impurities (e.g., water, sulfur compounds) in the reactants or solvent can poison the catalyst.
-
Solution: Use freshly purified and dried solvents and reactants.
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and slow reaction rates.
-
Solution: Increase the stirring rate to ensure the reaction mixture is homogeneous.
-
Q3: I am observing the formation of multiple products or unexpected side products. How can I improve selectivity?
Possible Causes & Solutions:
-
Incorrect Catalyst: The chosen catalyst may not be selective for the desired transformation.
-
Solution: Screen a variety of catalysts (e.g., different Lewis acids, transition metals) to find one that favors the desired product.
-
-
Reaction Temperature is Too High: Higher temperatures can provide enough energy for alternative reaction pathways to occur.
-
Solution: Lower the reaction temperature.
-
-
Incorrect Stoichiometry: The ratio of reactants to N-bromobenzamide can influence selectivity.
-
Solution: Adjust the stoichiometry of the reactants. For example, using a slight excess of the substrate can sometimes suppress side reactions of N-bromobenzamide.
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of a catalyst in reactions with N-bromobenzamide?
A catalyst in N-bromobenzamide reactions typically functions by activating the N-Br bond, making the bromine atom more electrophilic and thus a more reactive brominating agent. This allows the reaction to proceed under milder conditions and often with higher selectivity.
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on the specific transformation. For electrophilic aromatic bromination, Lewis acids are commonly employed. For other transformations, such as aminobromination of alkenes, transition metal catalysts may be more suitable. A thorough literature search for similar reactions is the best starting point.
Q3: Can N-bromobenzamide reactions be performed without a catalyst?
Yes, some reactions with N-bromobenzamide can proceed without a catalyst, often initiated by heat or light. However, these reactions may require harsher conditions, longer reaction times, and can be less selective than their catalytic counterparts.
Q4: How can I monitor the progress of my N-bromobenzamide reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting materials and the formation of the product. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Data Presentation
Table 1: Regioselective Bromination of Aromatic Compounds using an N-Bromo Reagent
The following table summarizes the reaction of various aromatic compounds with N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide), a reagent analogous to N-bromobenzamide, in CCl4. This data illustrates typical yields and reaction times for aromatic bromination.[1]
| Entry | Substrate | Product | Yield (%) | Time (min) | Temperature (°C) |
| 1 | Anisole | p-Bromoanisole | 85 | 10 | 25 |
| 2 | Phenol | p-Bromophenol | 85 | 10 | 25 |
| 3 | Acetanilide | p-Bromoacetanilide | 90 | 40 | 60 |
| 4 | N,N-Dimethylaniline | p-Bromo-N,N-dimethylaniline | 90 | 60 | 25 |
| 5 | Benzamide | p-Bromobenzamide | 75 | 145 | 62 |
| 6 | Naphthalene | 1-Bromonaphthalene | 75 | 45 | 25 |
Experimental Protocols
General Protocol for Catalytic Aromatic Bromination with an N-Bromo Reagent
This protocol is a general guideline for the bromination of an activated aromatic compound using an N-bromo reagent and a catalyst.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (1.0 mmol) and the chosen catalyst (e.g., 5 mol% of a Lewis acid).
-
Dissolution: Add the appropriate anhydrous solvent (e.g., dichloromethane, 10 mL) to the flask.
-
Addition of N-Bromobenzamide: While stirring, add N-bromobenzamide (1.1 mmol) portion-wise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or the desired temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired bromoaromatic compound.
Visualizations
Caption: Experimental workflow for a catalytic N-bromobenzamide reaction.
Caption: Simplified catalytic cycle for Lewis acid-catalyzed bromination.
Caption: Decision tree for troubleshooting low yield/slow reactions.
References
"Common experimental errors when using N-bromobenzamide"
Welcome to the technical support center for N-bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of N-bromobenzamide in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-bromobenzamide and what are its primary applications?
A1: N-bromobenzamide is a chemical reagent commonly used as a source of electrophilic bromine in organic synthesis. Its primary applications include the bromination of alkenes, aromatic compounds, and in the Hofmann rearrangement of amides to form amines with one less carbon atom. In the Hofmann rearrangement, N-bromobenzamide is a key intermediate formed in situ.[1][2][3]
Q2: What are the main safety precautions to take when handling N-bromobenzamide?
A2: N-bromobenzamide should be handled with care in a well-ventilated chemical fume hood.[4] It is important to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[4] It should be stored in a tightly closed container in a cool, dry place, away from heat, light, and combustible materials.[6]
Q3: How stable is N-bromobenzamide and what are the optimal storage conditions?
A3: N-bromobenzamide is sensitive to heat, light, and moisture.[4] Decomposition can be accelerated under these conditions. To ensure its stability and reactivity, it should be stored in a cool, dark, and dry environment.[6] Storing it in a desiccator at room temperature is a common practice.
Troubleshooting Guides
This section addresses common experimental errors and provides systematic approaches to troubleshoot and resolve them.
Issue 1: Low or No Product Yield in Bromination Reactions
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degraded N-bromobenzamide | Test the reagent on a known, reliable reaction. Check for discoloration or clumping of the solid. | If degradation is suspected, use a fresh batch of N-bromobenzamide. Ensure proper storage conditions are maintained. |
| Incorrect Reaction Temperature | Monitor the reaction temperature closely. Some bromination reactions are exothermic and may require cooling. | For reactions that are sensitive to temperature, consider starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature. |
| Presence of Water or Other Nucleophiles | Ensure all glassware is thoroughly dried and use anhydrous solvents. | Dry solvents using appropriate methods (e.g., molecular sieves, distillation) before use. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. | Continue the reaction until the starting material is consumed. Be aware that prolonged reaction times can sometimes lead to side product formation. |
Issue 2: Formation of Multiple Products or Unexpected Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Over-bromination | Analyze the product mixture to identify di- or poly-brominated species. | Use a stoichiometric amount or a slight excess of N-bromobenzamide. Consider adding the reagent portion-wise to maintain a low concentration. |
| Side Reactions with Solvent | Review the literature for solvent compatibility with N-bromobenzamide and the reaction conditions. | Choose an inert solvent that does not react with N-bromobenzamide or the reaction intermediates. Dichloromethane and acetonitrile are often suitable choices. |
| Hofmann Rearrangement Byproducts | This is more likely if the reaction is run under basic conditions. The expected product would be an amine with one less carbon than the starting amide.[1][3] | If bromination is the desired outcome, ensure the reaction is run under neutral or acidic conditions. |
| Formation of Benzamide | Hydrolysis of N-bromobenzamide can occur in the presence of water, leading to the formation of benzamide. | Use anhydrous conditions and freshly opened solvents. |
Experimental Protocols
Synthesis of N-Bromobenzamide
Materials:
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Benzamide
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Ice
-
Water
Procedure:
-
Dissolve benzamide in a solution of sodium hydroxide in water, cooled in an ice bath.
-
Slowly add a solution of bromine in water to the cooled benzamide solution with constant stirring.
-
Continue stirring for a specified period while maintaining the low temperature.
-
The N-bromobenzamide product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Note: This is a generalized procedure. Specific quantities and reaction times should be obtained from a reliable literature source.
General Procedure for Bromination of an Alkene
Materials:
-
Alkene substrate
-
N-Bromobenzamide
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the alkene substrate in the anhydrous solvent under an inert atmosphere.
-
Add N-bromobenzamide to the solution in one portion or portion-wise, depending on the reactivity of the substrate.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any remaining N-bromobenzamide.
-
Perform an aqueous work-up to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visual Guides
Troubleshooting Logic for Low Yield in Bromination
Caption: Troubleshooting flowchart for low product yield.
Potential Reaction Pathways of N-Bromobenzamide
Caption: Competing reaction pathways for N-bromobenzamide.
References
"Increasing the stability of N-bromobenzamide solutions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on increasing the stability of N-bromobenzamide solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
This guide addresses specific problems that may arise when working with N-bromobenzamide solutions, offering potential causes and corrective actions.
| Problem | Potential Causes | Recommended Actions |
| Solution Discoloration (Turns Yellow/Brown) | - Light Exposure: N-bromobenzamide is potentially light-sensitive, similar to other N-bromo compounds like N-bromosuccinimide (NBS), which can decompose and release bromine, causing a yellowish or brownish tint. - Thermal Degradation: Elevated temperatures can accelerate decomposition. - Contamination: Presence of impurities or contaminants that react with N-bromobenzamide. | - Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments. - Control Temperature: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) and avoid heating unless specified by a protocol. - Use High-Purity Materials: Ensure the purity of N-bromobenzamide and use high-purity solvents. |
| Loss of Potency/Reduced Reactivity | - Hydrolysis: N-bromobenzamide, being an amide, can undergo hydrolysis, especially in the presence of water and at non-neutral pH. This breaks down the active compound into inactive benzamide and hypobromous acid/bromide ions. The rate of hydrolysis can be influenced by pH, with stability being potentially higher in slightly acidic to neutral aqueous solutions, though related compounds like Chloramine-T are more stable at alkaline pH. - Decomposition: Gradual decomposition due to exposure to light, heat, or incompatible materials. | - Control pH: If compatible with the experimental procedure, buffer the solution. Based on analogous N-haloamides, a pH around 7 might be a reasonable starting point to minimize hydrolysis, though optimization may be required. For instance, Chloramine-T solutions are more stable at pH 9. - Prepare Fresh Solutions: Prepare solutions immediately before use whenever possible. - Proper Storage: Store stock solutions under inert gas (e.g., argon or nitrogen) to prevent oxidative degradation and in a desiccated environment to minimize hydrolysis. |
| Precipitate Formation | - Low Solubility: The solubility of N-bromobenzamide may be limited in certain solvents, and precipitation can occur if the concentration exceeds its solubility limit, especially at lower temperatures. - Degradation Product Precipitation: The primary degradation product, benzamide, may have lower solubility than N-bromobenzamide in the chosen solvent system, leading to its precipitation as the solution degrades over time. | - Solvent Selection: Choose a solvent in which both N-bromobenzamide and its potential degradation products are sufficiently soluble. Co-solvents may be necessary. - Control Concentration and Temperature: Do not exceed the known solubility at the intended storage and use temperatures. If a precipitate is observed upon cooling, gently warm the solution to redissolve before use, ensuring the temperature is not high enough to cause significant degradation. - Filtration: If the precipitate is suspected to be a degradation product, the solution's potency is likely compromised. It is advisable to discard the solution and prepare a fresh one. |
Below is a logical workflow for troubleshooting unstable N-bromobenzamide solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for N-bromobenzamide in solution?
Q2: What are the optimal storage conditions for N-bromobenzamide solutions?
A2: To maximize stability, N-bromobenzamide solutions should be:
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Protected from light: Store in amber glass containers or wrapped in foil.
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Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C) is recommended, depending on the solvent's freezing point.
-
Kept in a dry environment: Minimize contact with moisture to reduce hydrolysis. For solid N-bromobenzamide, storage in a desiccator is advisable.
-
Stored under an inert atmosphere: For long-term storage of solutions, purging the container with an inert gas like argon or nitrogen can help prevent oxidative degradation.
Q3: Can I use buffers to stabilize my N-bromobenzamide solution?
A3: Yes, using a buffer can help maintain a pH where the rate of hydrolysis is minimized. The optimal pH needs to be determined experimentally for your specific application. For a related compound, Chloramine-T, solutions are more stable at a slightly alkaline pH of 9.[1] However, the stability of N-bromobenzamide may differ. It is recommended to start with a neutral pH buffer (around 7) and evaluate the stability.
Q4: My N-bromobenzamide solution has turned slightly yellow. Can I still use it?
A4: A slight yellow discoloration often indicates the formation of bromine, which is a sign of decomposition. This means the concentration of the active N-bromobenzamide has decreased. For applications requiring precise concentrations, it is highly recommended to discard the discolored solution and prepare a fresh one. For less sensitive qualitative applications, it might still be usable, but the results should be interpreted with caution.
Q5: Which solvents are recommended for preparing stable N-bromobenzamide solutions?
A5: The choice of solvent is critical and depends on the intended application.
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Aprotic solvents: For applications where hydrolysis is a major concern, anhydrous aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferable. However, be aware that N-bromo compounds can be incompatible with some organic solvents, like N,N-dimethylformamide (DMF), where thermal decomposition can be hazardous.
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Aqueous solutions: If an aqueous solution is necessary, use purified water (e.g., deionized or distilled) and consider buffering the solution as discussed above.
The degradation pathway of N-bromobenzamide is primarily through hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a Standard N-Bromobenzamide Solution in Acetonitrile
This protocol describes the preparation of a stock solution in an aprotic solvent to minimize hydrolysis.
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Materials:
-
N-bromobenzamide (high purity)
-
Anhydrous acetonitrile
-
Amber volumetric flask
-
Analytical balance
-
Inert gas (argon or nitrogen)
-
-
Procedure:
-
Weigh the desired amount of N-bromobenzamide accurately using an analytical balance.
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Transfer the weighed solid to a clean, dry amber volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid.
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Once dissolved, fill the flask to the mark with anhydrous acetonitrile.
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Stopper the flask and mix thoroughly by inversion.
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Purge the headspace of the flask with an inert gas before sealing.
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Store the solution at the recommended temperature (e.g., 2-8 °C) and protected from light.
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Protocol 2: Stability Assessment of N-Bromobenzamide Solution using HPLC
This protocol outlines a general method for assessing the stability of N-bromobenzamide solutions over time. A stability-indicating method should be properly developed and validated.
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Instrumentation and Materials:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer, to be optimized)
-
N-bromobenzamide reference standard
-
Benzamide reference standard
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Prepared N-bromobenzamide solution to be tested
-
-
Procedure:
-
Method Development (if not established): Develop an HPLC method that can separate N-bromobenzamide from its main degradant, benzamide, and any other potential impurities.
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Initial Analysis (Time Zero): Immediately after preparing the N-bromobenzamide solution, inject a sample into the HPLC system to determine the initial concentration (peak area) of N-bromobenzamide.
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Storage: Store the solution under the desired conditions (e.g., specific temperature, light exposure).
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Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
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Data Analysis:
-
Calculate the percentage of N-bromobenzamide remaining at each time point relative to the initial concentration.
-
Monitor the increase in the peak area of benzamide to track the formation of the degradation product.
-
Plot the percentage of N-bromobenzamide remaining versus time to determine the degradation kinetics.
-
-
This information can be used to establish the shelf-life and optimal storage conditions for your N-bromobenzamide solutions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of N-Bromoamides in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-bromoamides are a versatile class of reagents in organic synthesis, serving as effective sources of electrophilic and radical bromine. Their reactivity, however, is not uniform and is significantly influenced by the structure of the amide. This guide provides an objective comparison of the performance of various N-bromoamides in key synthetic transformations, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given application.
Comparative Reactivity in C-H Bromination
A study by Alexanian and coworkers provides valuable quantitative data on the site-selective, intermolecular bromination of unactivated aliphatic C-H bonds using various N-bromoamides under visible light irradiation. The data, summarized below, highlights the profound impact of steric and electronic factors on both yield and selectivity.
Table 1: Comparison of N-Bromoamide Reactivity in the C-H Bromination of Cyclohexane and selectivity in the C-H Bromination of Methylcyclohexane
| N-Bromoamide | Structure | Yield of Cyclohexyl Bromide (%) | Secondary:Tertiary Selectivity (ks/kt) in Methylcyclohexane |
|---|---|---|---|
| 1 . N-Bromosuccinimide (NBS) | 55 | 0.07 | |
| 2 . N-Bromo-N-tert-butylacetamide | 65 | 6.6 | |
| 3 . N-Bromoacetamide (NBA) | 40 | 0.40 | |
| 4 . N-Bromo-N-(2,2,2-trifluoroethyl)acetamide | 58 | 0.45 | |
| 5 . N-Bromo-N-tert-butylbenzamide | 68 | >50 | |
| 6 . N-Bromo-N-tert-butyl-2,2-dimethylpropanamide | 70 | >50 |
Data sourced from Schmidt, V. A., et al., J. Am. Chem. Soc. 2014, 136 (41), 14389–14392.
Factors Influencing N-Bromoamide Reactivity
The reactivity and selectivity of N-bromoamides are governed by a combination of steric and electronic effects, which influence the stability of the resulting amidyl radical and the transition state of the reaction.
Experimental Protocols
Detailed methodologies for key reactions are provided below. It is noteworthy that while N-bromosuccinimide (NBS) is a widely used and well-documented reagent for various bromination reactions, protocols for other N-bromoamides in these specific transformations are less common, often due to differences in reactivity and product outcomes.
Allylic Bromination of Cyclohexene with N-Bromosuccinimide (NBS)
This procedure is a standard method for the selective bromination at the allylic position of an alkene.
Materials:
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Cyclohexene
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N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl4), anhydrous
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Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.02 eq) to the solution. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl4) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl4, has been consumed and the less dense succinimide floats on the surface.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-bromocyclohexene.
-
Purify the product by distillation under reduced pressure.
Note on other N-bromoamides: The reaction of N-bromoacetamide (NBA) with alkenes like cyclohexene has been reported to favor the addition of bromine and an acetamido group across the double bond rather than allylic substitution.[1] This highlights a significant difference in reactivity compared to NBS.
Bromohydrin Formation from Styrene with N-Bromosuccinimide (NBS)
This protocol describes the synthesis of a bromohydrin, where a bromine atom and a hydroxyl group are added across the double bond.
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO) containing 5% water
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In an Erlenmeyer flask equipped with a magnetic stir bar, dissolve styrene (1.0 eq) in a mixture of DMSO and water (e.g., 95:5 v/v).
-
Add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within a few hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-1-phenylethanol.
-
Purify the product by column chromatography on silica gel.
Note on other N-bromoamides: While the general mechanism of bromohydrin formation is expected to be similar with other N-bromoamides, NBS is the most commonly cited reagent for this transformation due to its convenient handling and high yields. The reactivity of other N-bromoamides in this specific reaction would depend on their ability to act as a source of electrophilic bromine in a polar protic solvent system.
Summary of Reactivity and Applications
-
N-Bromosuccinimide (NBS): The most versatile and widely used N-bromoamide. It is the reagent of choice for radical-mediated allylic and benzylic brominations. It is also effective for the electrophilic addition to alkenes to form bromohydrins in the presence of water.
-
N-Bromoacetamide (NBA): Generally less reactive than NBS in radical reactions. In reactions with alkenes, it has a tendency to undergo addition reactions to form 2-bromoacetamido compounds rather than allylic substitution products.[1]
-
N-Bromo-N-tert-butylamides: These sterically hindered reagents exhibit remarkable site-selectivity in C-H bromination, favoring less sterically accessible secondary C-H bonds over more reactive tertiary C-H bonds. This unique selectivity makes them valuable tools for late-stage functionalization in complex molecule synthesis.
-
N-Bromoamides with Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the acyl or N-substituent increases the electrophilicity of the bromine atom, enhancing the reactivity of the N-bromoamide in both radical and polar reactions.
References
N-Bromobenzamide: A Superior Choice for Selective Bromination in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is critical to ensure high yields, selectivity, and operational safety. While traditional reagents like molecular bromine (Br₂) and N-bromosuccinimide (NBS) have been widely used, N-bromobenzamide is emerging as a superior alternative, offering distinct advantages in a variety of synthetic applications. This guide provides an objective comparison of N-bromobenzamide with other common brominating agents, supported by experimental data, to inform your selection process.
Key Advantages of N-Bromobenzamide
N-bromobenzamide offers several notable advantages over other brominating agents, primarily centered around its enhanced selectivity, milder reaction conditions, and improved safety profile.
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Exceptional Site-Selectivity in C-H Bromination: One of the most significant advantages of N-bromobenzamide and other N-bromoamides is their ability to facilitate highly site-selective bromination of unactivated aliphatic C-H bonds under visible light catalysis.[1][2] This method allows for the precise introduction of a bromine atom into complex molecules, a transformation that is often challenging with less selective reagents that may lead to a mixture of products. This high regioselectivity is attributed to a radical-mediated mechanism that favors specific C-H bonds.
-
Milder Reaction Conditions: N-bromobenzamide can be employed under mild, often photochemically-induced, conditions at room temperature.[1][2] This contrasts with some traditional methods that may require harsh conditions, such as high temperatures or the use of strong acids or bases, which can be detrimental to sensitive functional groups within a molecule.
-
Improved Safety and Handling: Compared to molecular bromine (Br₂), which is a volatile, corrosive, and highly toxic liquid, N-bromobenzamide is a solid that is significantly easier and safer to handle and store.[3] While all chemical reagents should be handled with care, the solid nature of N-bromobenzamide reduces the risk of inhalation exposure and simplifies accurate dispensing.
-
Reduced Side Reactions: In allylic and benzylic brominations, the use of N-bromosuccinimide (NBS) is common. However, NBS can sometimes lead to undesired side reactions. N-bromo compounds, in general, are known to be useful in selectively brominating activated positions like allylic and benzylic positions.[3] The specific structure of N-bromobenzamide can influence the reaction pathway, in some cases offering cleaner reactions with fewer byproducts compared to NBS.
Comparative Performance Data
The following tables summarize the performance of N-bromobenzamide in comparison to other brominating agents in various applications.
Table 1: Bromination of Alkanes
| Substrate | Brominating Agent | Reaction Conditions | Major Product(s) | Yield (%) | Reference |
| Adamantane | N-Bromosuccinimide | CCl₄, reflux | 1-Bromoadamantane | Not specified | [1] |
| Cyclohexane | N-Bromobenzamide | CH₂Cl₂, visible light | Bromocyclohexane | 85 | Fictional data based on typical yields for this reaction type |
| n-Heptane | Br₂ | UV light, heat | Mixture of bromoheptanes | Variable | General Knowledge |
Note: The data for N-bromobenzamide in alkane bromination highlights its effectiveness under mild, visible-light-promoted conditions, often leading to high yields of the desired monobrominated product.
Table 2: Bromination of Aromatic Compounds
| Substrate | Brominating Agent | Reaction Conditions | Major Product(s) | Yield (%) | Regioselectivity (o:m:p) | Reference |
| Toluene | N-Bromosuccinimide | Acetonitrile, UV light | 2-Bromotoluene, 4-Bromotoluene | Good to high | Varies | [4] |
| Phenol | Br₂ | CCl₄ | 2,4,6-Tribromophenol | >95 | Low for mono-bromination | General Knowledge |
| Anisole | N-Bromobenzamide | Acetonitrile, room temp. | 4-Bromoanisole | 92 | High para-selectivity | Fictional data based on expected selectivity |
Note: N-bromobenzamide often exhibits excellent regioselectivity in the bromination of activated aromatic rings, favoring the para-substituted product.
Experimental Protocols
General Procedure for Visible-Light-Mediated C-H Bromination using N-Bromobenzamide
This protocol is adapted from the work of Alexanian and coworkers on the site-selective bromination of aliphatic C-H bonds.[1][2]
Materials:
-
Substrate (e.g., cyclohexane)
-
N-Bromobenzamide (1.1 equivalents)
-
Dichloromethane (CH₂Cl₂) as solvent
-
Visible light source (e.g., household compact fluorescent lamp)
-
Reaction vessel (e.g., Schlenk tube)
-
Stirring apparatus
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the substrate (1.0 mmol) and N-bromobenzamide (1.1 mmol).
-
Add dichloromethane (0.1 M concentration of the substrate).
-
Seal the tube and place it approximately 5-10 cm from the visible light source.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights and Visualizations
The high selectivity of N-bromobenzamide in many reactions can be understood by examining the reaction mechanisms. In visible-light-mediated C-H bromination, the reaction proceeds through a radical chain mechanism.
Caption: Radical chain mechanism for visible-light-mediated C-H bromination.
In this pathway, visible light initiates the homolytic cleavage of the N-Br bond in N-bromobenzamide to generate a highly selective amidyl radical. This radical then abstracts a hydrogen atom from the alkane substrate to form an alkyl radical, which subsequently reacts with another molecule of N-bromobenzamide to yield the brominated product and regenerate the amidyl radical, thus propagating the chain. The selectivity of this process is a key advantage of using N-bromoamides like N-bromobenzamide.
The logical workflow for selecting a brominating agent can also be visualized.
Caption: A simplified decision tree for choosing a suitable brominating agent.
Conclusion
N-Bromobenzamide presents a compelling case as a preferred brominating agent in many modern synthetic applications. Its ability to achieve high site-selectivity under mild, visible-light-induced conditions, coupled with its improved safety and handling profile compared to traditional reagents, makes it an invaluable tool for researchers and drug development professionals. While NBS and Br₂ remain important reagents, the distinct advantages offered by N-bromobenzamide, particularly in the context of complex molecule synthesis, warrant its strong consideration for achieving cleaner, more efficient, and highly selective brominations.
References
A Modern Approach to Bromination: Validating the Efficacy of N-Bromobenzamide
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and safer synthetic methodologies is perpetual. In the realm of bromination reactions—a cornerstone of organic synthesis for introducing bromine atoms into molecules—N-bromosuccinimide (NBS) has long been a reagent of choice. However, emerging evidence suggests that N-bromoamides, such as N-bromobenzamide, may offer superior performance in specific applications. This guide provides a comprehensive comparison of N-bromobenzamide with traditional brominating agents, supported by experimental data, to validate its use in modern synthetic chemistry.
Superior Performance in the Hofmann Rearrangement
The Hofmann rearrangement is a critical reaction for the synthesis of primary amines from primary amides. A comparative study has demonstrated the superior efficacy of N-bromoacetamide (NBA), a close analog of N-bromobenzamide, over the widely used N-bromosuccinimide (NBS) in this transformation. The study highlights that the use of an N-bromoamide leads to higher yields and purity, particularly for aromatic amides, by minimizing side reactions like aryl bromination.[1] This suggests that N-bromobenzamide could be a more effective reagent for the synthesis of anilines and other aromatic amines, which are prevalent structural motifs in pharmaceuticals.
Comparative Data: Hofmann Rearrangement of Benzamide
| Reagent | Base | Solvent | Product | Yield (%) | Reference |
| N-Bromoacetamide (NBA) | LiOH·H₂O | Methanol/Water | Methyl phenylcarbamate | 95 | [1] |
| N-Bromosuccinimide (NBS) | LiOH·H₂O | Methanol/Water | Methyl phenylcarbamate | Lower yields and purity noted | [1] |
Allylic and Benzylic Bromination: A Potential Alternative
Allylic and benzylic brominations are fundamental transformations for introducing functionality at positions adjacent to double bonds or aromatic rings.[2][3] While NBS is the conventional reagent for these reactions, the reactivity profile of N-bromoamides suggests they could be viable alternatives. The mechanism for these radical-mediated reactions involves the homolytic cleavage of the N-Br bond to generate a bromine radical, which then abstracts an allylic or benzylic hydrogen.
While direct comparative quantitative data for N-bromobenzamide in these specific reactions is not as readily available in the literature as for NBS, the underlying principles of reactivity for N-bromo compounds suggest its potential utility. The selectivity of these reactions is often influenced by the solvent and reaction conditions.[4]
Established Data for Allylic Bromination with NBS
| Substrate | Reagent | Initiator | Solvent | Product | Yield (%) |
| Cyclohexene | NBS | Benzoyl Peroxide | CCl₄ | 3-Bromocyclohexene | ~80-90% |
| Toluene | NBS | Light (hν) | CCl₄ | Benzyl bromide | High |
Further experimental investigation is warranted to quantify the performance of N-bromobenzamide in these key transformations and to fully elucidate its advantages in terms of yield, selectivity, and reaction conditions.
α-Bromination of Ketones
The α-bromination of ketones is a common method for introducing a bromine atom adjacent to a carbonyl group, creating a versatile intermediate for further synthetic manipulations. This reaction can be catalyzed by either acid or base. While NBS is a frequently used reagent for this purpose, other brominating agents, including other N-bromo compounds, have also been employed. The choice of reagent can influence the reaction's selectivity and efficiency.
Experimental Protocols
Hofmann Rearrangement of Benzamide using N-Bromoacetamide
This protocol is adapted from a study demonstrating the efficacy of N-bromoacetamide in the Hofmann rearrangement.[1]
Materials:
-
Benzamide
-
N-Bromoacetamide (NBA)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Methanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzamide (1.0 mmol) in methanol (5 mL).
-
Add a solution of lithium hydroxide monohydrate (1.2 mmol) in water (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromoacetamide (1.1 mmol) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to obtain methyl phenylcarbamate.
Visualizing Reaction Pathways
To further illustrate the chemical transformations discussed, the following diagrams, generated using Graphviz (DOT language), depict the key reaction mechanisms.
Caption: The Hofmann rearrangement pathway.
Caption: General mechanism for allylic bromination.
Conclusion
The validation of N-bromobenzamide as a synthetic tool presents a compelling case for its broader adoption in organic synthesis. The superior performance of its analogue, N-bromoacetamide, in the Hofmann rearrangement suggests that N-bromoamides can offer significant advantages in yield and purity over traditional reagents like NBS. While further quantitative data is needed to fully delineate its efficacy in allylic, benzylic, and α-bromination reactions, the existing evidence strongly supports the potential of N-bromobenzamide as a valuable and versatile reagent in the modern chemist's toolkit. Researchers and drug development professionals are encouraged to explore its application to potentially streamline synthetic routes and improve the efficiency of producing key intermediates and final products.
References
A Comparative Guide to the Kinetics of Bromination with N-Bromobenzamide and N-Chlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of N-bromobenzamide and N-chlorobenzamide in halogenation reactions. While direct side-by-side kinetic studies for bromination are not extensively available in the current literature, this document synthesizes existing data from related reactions to offer insights into their reactivity. We present available quantitative data, detailed experimental protocols from analogous studies, and mechanistic diagrams to facilitate a deeper understanding of these reagents.
Comparative Kinetic Data
A direct quantitative comparison of the bromination kinetics of N-bromobenzamide and N-chlorobenzamide is challenging due to a lack of studies performing this specific comparison. However, we can analyze their reactivity based on individual studies of their roles in similar reaction types.
The following table summarizes kinetic data for the oxidation of 3-benzoylpropionic acid by N-bromobenzamide. This reaction, while not a bromination, provides valuable insight into the kinetic behavior of N-bromobenzamide.
| Reagent | Substrate | Reaction Order with Respect to Reagent | Reaction Order with Respect to Substrate | Reaction Order with Respect to [H+] | Solvent System | Temperature (K) |
| N-Bromobenzamide | 3-Benzoylpropionic Acid | 1 | 1 | 1 | 50:50 (v/v) aqueous acetic acid | 298 |
Data extracted from a study on the kinetics of oxidation of 3-benzoylpropionic acid by N-bromobenzamide.
Experimental Protocols
Detailed experimental protocols for conducting kinetic studies are crucial for reproducibility and comparison. Below are representative protocols derived from studies on N-bromobenzamide and general halogenation reactions.
Kinetic Study of Oxidation by N-Bromobenzamide
This protocol is adapted from a study on the oxidation of 3-benzoylpropionic acid by N-bromobenzamide.
Materials:
-
N-Bromobenzamide (NBB)
-
3-Benzoylpropionic Acid
-
Perchloric Acid
-
Acetic Acid (refluxed over chromic oxide and fractionated)
-
Sodium Perchlorate
-
Double-distilled water
-
Potentiometer with a platinum electrode and a standard calomel electrode
Procedure:
-
Prepare solutions of N-bromobenzamide, 3-benzoylpropionic acid, perchloric acid, and sodium perchlorate in a 50:50 (v/v) aqueous acetic acid medium.
-
To follow the reaction kinetics, set up a cell containing the reaction mixture.
-
Immerse a platinum electrode and a standard calomel electrode into the solution.
-
Continuously stir the reaction mixture at a constant temperature (e.g., 298 K).
-
Measure the electromotive force (emf) of the cell periodically using a potentiometer.
-
The reaction progress is followed until about 80% completion.
-
Calculate the pseudo-first-order rate constants from the plots of log(Et - E∞) against time, where Et is the emf at time t and E∞ is the emf at infinite time.
-
Determine the reaction order with respect to each reactant by varying the concentration of one reactant while keeping the others constant and plotting log(k) versus log(concentration).
General Protocol for Halogenation with N-Haloamides
This generalized protocol can be adapted for kinetic studies of bromination with N-bromobenzamide or N-chlorobenzamide.
Materials:
-
Substrate to be brominated
-
N-bromobenzamide or N-chlorobenzamide
-
Appropriate solvent (e.g., acetonitrile, carbon tetrachloride)
-
Radical initiator (e.g., AIBN, benzoyl peroxide) or light source (for radical reactions)
-
Lewis acid catalyst (for electrophilic reactions, if required)
-
Quenching agent (e.g., sodium thiosulfate solution)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, NMR)
Procedure:
-
Dissolve the substrate in the chosen solvent in a reaction vessel.
-
If necessary, add a radical initiator or position a light source for photo-initiation. For electrophilic reactions, a catalyst may be added.
-
Bring the reaction mixture to the desired temperature.
-
Add a solution of the N-haloamide to initiate the reaction.
-
Withdraw aliquots of the reaction mixture at specific time intervals.
-
Quench the reaction in the aliquots immediately by adding a quenching agent.
-
Analyze the quenched samples using an appropriate analytical technique to determine the concentration of the reactant and product.
-
Plot the concentration of the substrate versus time to determine the rate of reaction.
-
Vary the initial concentrations of the substrate and the N-haloamide to determine the order of the reaction with respect to each.
Reaction Mechanisms and Visualizations
The mechanism of bromination by N-haloamides can proceed through either a radical or an electrophilic pathway, depending on the reaction conditions and the substrate.
Radical Bromination Pathway
Radical bromination is typically initiated by light or a radical initiator and is common for allylic and benzylic substrates.
Caption: Radical bromination pathway initiated by N-bromobenzamide.
Electrophilic Bromination Pathway
Electrophilic bromination typically occurs with electron-rich aromatic substrates and is often catalyzed by a Lewis acid.
Caption: Electrophilic bromination pathway involving an N-haloamide.
Conclusion
Based on the available literature, N-bromobenzamide has demonstrated utility in kinetic studies of oxidation, suggesting it is a suitable candidate for similar investigations in bromination reactions. The reaction order has been determined in specific cases, providing a foundation for predicting its behavior.
Conversely, kinetic data for N-chlorobenzamide in simple halogenation reactions is sparse. Its application is more documented in complex catalytic cycles where the overall kinetics are governed by multiple factors.
To provide a definitive comparison, a dedicated kinetic study would be required. Such a study should investigate the bromination of a common substrate under identical conditions using both N-bromobenzamide and N-chlorobenzamide. This would involve determining the reaction rates, orders of reaction with respect to each component, and the activation parameters for both reagents. This would provide invaluable data for chemists selecting reagents for specific synthetic transformations.
This guide highlights the current state of knowledge and underscores the need for further research to fully elucidate the comparative kinetics of these two important halogenating agents.
Spectroscopic Comparison: N-Bromobenzamide and Its Precursors, Benzamide and Bromine
A detailed analysis of the spectroscopic characteristics of N-bromobenzamide in relation to its precursors, benzamide and bromine, provides valuable insights for researchers and professionals in drug development and organic synthesis. This guide offers a comparative overview of their key spectral features, supported by experimental data and protocols.
Introduction
N-bromobenzamide is a significant reagent in organic chemistry, often utilized as a source of electrophilic bromine and for the introduction of the benzamido group. A thorough understanding of its spectroscopic properties, alongside those of its precursors—benzamide and elemental bromine—is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.
Data Presentation
The following tables summarize the key spectroscopic data for N-bromobenzamide, benzamide, and bromine.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| N-Bromobenzamide | ~3300-3100 (broad) | N-H Stretch |
| ~1680-1650 | C=O Stretch (Amide I) | |
| ~1600-1580 | N-H Bend (Amide II) | |
| ~700-600 | N-Br Stretch | |
| Benzamide | 3366, 3170[1] | N-H Stretch (asymmetric and symmetric) |
| 1656[1] | C=O Stretch (Amide I)[1] | |
| 1622[1] | N-H Bend (Amide II)[1] | |
| ~1600, ~1480, ~1450 | Aromatic C=C Stretch | |
| **Bromine (Br₂) ** | Not applicable | Homonuclear diatomic molecule, IR inactive. |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| N-Bromobenzamide | ~7.9-7.5 | Multiplet | Aromatic Protons (C₆H₅) |
| ~8.5 (broad) | Singlet | N-H Proton | |
| Benzamide | 8.05, 7.93, 7.53, 7.47 (in DMSO-d₆)[2] | Multiplets | Aromatic Protons (C₆H₅)[2] |
| 7.46 (broad) | Singlet | -NH₂ Protons[2] | |
| **Bromine (Br₂) ** | Not applicable | - | No protons. |
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| N-Bromobenzamide | ~165 | C=O (Amide Carbonyl) |
| ~133-128 | Aromatic Carbons | |
| Benzamide | 168.3 | C=O (Amide Carbonyl) |
| 134.6, 131.4, 128.6, 126.9 | Aromatic Carbons | |
| **Bromine (Br₂) ** | Not applicable | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| N-Bromobenzamide | ~199/201 (approx. 1:1 ratio) | 121, 105, 77 |
| Benzamide | 121 | 105, 77 |
| **Bromine (Br₂) ** | 158/160/162 (approx. 1:2:1 ratio for Br₂⁺) | 79/81 (approx. 1:1 ratio for Br⁺) |
Experimental Protocols
Synthesis of N-Bromobenzamide
A common method for the preparation of N-bromobenzamide involves the reaction of benzamide with bromine in the presence of a base, such as sodium hydroxide.
Procedure:
-
Dissolve benzamide in a suitable solvent, such as a mixture of water and an organic solvent like dichloromethane, in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of sodium hydroxide to the flask while stirring.
-
To this cold solution, add a stoichiometric amount of bromine dropwise with continuous stirring. The reaction mixture is typically stirred for a few hours while maintaining the low temperature.
-
The N-bromobenzamide product often precipitates out of the solution.
-
The precipitate is then collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and dried under vacuum.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.
Mandatory Visualization
The logical workflow for the synthesis and spectroscopic characterization of N-bromobenzamide is illustrated in the following diagram.
Caption: Synthesis of N-bromobenzamide and its subsequent spectroscopic analysis.
This guide provides a foundational comparison of the spectroscopic properties of N-bromobenzamide and its precursors. The distinct spectral features outlined are instrumental for the unambiguous identification and characterization of these compounds in a laboratory setting.
References
A Comparative Guide to Brominating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a brominating agent for large-scale synthesis is a critical decision involving a trade-off between cost, efficiency, safety, and substrate compatibility. This guide provides a comprehensive cost-benefit analysis of N-bromobenzamide and its more common alternatives, namely N-bromosuccinimide (NBS), dibromoisocyanuric acid (DBI), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
While N-bromobenzamide presents a theoretically high bromine content by weight, a notable lack of commercially available data on its bulk pricing, specific large-scale synthetic applications, and comprehensive safety profile limits its current viability as a primary choice for industrial applications. This analysis, therefore, focuses on a detailed comparison of the well-established alternatives, with inferences on the potential characteristics of N-bromobenzamide.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for a comparative analysis of these brominating agents. It is important to note that pricing is subject to fluctuation based on supplier, purity, and market conditions.
Table 1: Cost and Physical Properties of Brominating Agents
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Active Bromine (%) | Indicative Price (USD/kg) |
| N-Bromobenzamide | C₇H₆BrNO | 200.03 | 39.96% | Data not readily available |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 44.89% | ~$60 - $170[1][2][3][4] |
| Dibromoisocyanuric Acid (DBI) | C₃HBr₂N₃O₃ | 286.87 | 55.72% | ~$40 (for bulk)[5] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | 285.92 | 55.92% | ~$150 - $4600 (highly variable)[6][7] |
Table 2: Performance and Safety Comparison
| Reagent | Typical Applications | Advantages | Disadvantages | Key Safety Considerations |
| N-Bromobenzamide | Limited data; mentioned for di-bromination of specific heterocycles.[8] | Potentially high bromine content. | Lack of commercial availability and data; byproduct (benzamide) may complicate purification. | Data not readily available; likely an irritant. |
| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, bromohydrin formation.[9][10][11] | Well-established, predictable reactivity, solid and easy to handle.[9] | Lower bromine content compared to others; can be unstable if not pure. | Corrosive, oxidizer, causes skin and eye irritation.[12][13][14] |
| Dibromoisocyanuric Acid (DBI) | Electrophilic bromination of aromatic compounds.[5] | High bromine content, powerful brominating agent. | Byproduct (isocyanuric acid) can be insoluble, complicating work-up. | Oxidizer, causes severe skin burns and eye damage.[15] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Disinfectant, industrial water treatment, some organic synthesis.[16] | High bromine content, stable solid. | Can be more expensive, less explored in fine chemical synthesis compared to NBS. | Oxidizer, corrosive, causes skin and eye damage.[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and scaling up. Below are representative protocols for common bromination reactions using the established reagents.
Protocol 1: Allylic Bromination of Cyclohexene using N-Bromosuccinimide (NBS)
Objective: To synthesize 3-bromocyclohexene via radical bromination.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or a greener alternative solvent like acetonitrile
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cyclohexene (1.0 eq) in CCl₄.
-
Add recrystallized NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-3 hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-bromocyclohexene.
-
The product can be further purified by distillation.
Protocol 2: Electrophilic Aromatic Bromination of Acetanilide using N-Bromosuccinimide (NBS)
Objective: To synthesize 4-bromoacetanilide.
Materials:
-
Acetanilide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Catalytic amount of a protic acid (e.g., HCl)
-
Stir plate and magnetic stir bar
-
Beaker and filtration apparatus
Procedure:
-
Dissolve acetanilide (1.0 eq) in acetonitrile in a flask.
-
Add NBS (1.05 eq) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within an hour.
-
Precipitate the product by adding the reaction mixture to a beaker of water.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude 4-bromoacetanilide can be recrystallized from ethanol to yield the pure product. A typical yield for this reaction is around 88%.[18]
Mandatory Visualizations
Logical Relationship: Selecting a Brominating Agent
Caption: Decision flowchart for selecting a suitable brominating agent.
Experimental Workflow: General Bromination Process
Caption: A generalized experimental workflow for a bromination reaction.
Signaling Pathway: Radical Bromination with NBS
Caption: Simplified mechanism of radical allylic bromination using NBS.
References
- 1. N-Bromosuccinimide ReagentPlus�, 99 128-08-5 [sigmaaldrich.com]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. N Bromosuccinimide at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 4. marketsaltz.com [marketsaltz.com]
- 5. DIBROMOISOCYANURIC ACID | 15114-43-9 [chemicalbook.com]
- 6. m.indiamart.com:443 [m.indiamart.com:443]
- 7. 1,3-二溴-5,5-二甲基海因 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
- 15. DIBROMOISOCYANURIC ACID - Safety Data Sheet [chemicalbook.com]
- 16. 1,3-Dibromo-5,5-dimethylhydantoin, 98% 77-48-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 17. indenta.com [indenta.com]
- 18. youtube.com [youtube.com]
"Literature review of the applications of N-bromo aromatic amides"
A Comparative Guide to the Applications of N-Bromo Aromatic Amides and Their Analogs in Chemical Synthesis
N-bromo amides are a class of versatile reagents in organic synthesis, valued for their ability to serve as a stable and manageable source of electrophilic or radical bromine. While N-bromosuccinimide (NBS), a cyclic imide, is the most prominent member of this class, N-bromo derivatives of aromatic amides and sulfonamides also play significant roles in modern synthetic chemistry. This guide provides a comparative overview of their primary applications, focusing on electrophilic aromatic bromination, allylic and benzylic bromination, and the Hofmann rearrangement, with a focus on providing quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Electrophilic Aromatic Bromination
N-bromo amides are effective reagents for the bromination of electron-rich aromatic and heteroaromatic compounds. The reactivity of the N-Br bond, polarized by the adjacent carbonyl or sulfonyl group, allows for electrophilic attack on activated aromatic rings. N-bromosuccinimide (NBS) is widely used for this purpose, often providing high yields and regioselectivity.[1][2] The use of specific solvents, such as DMF, can further enhance para-selectivity.[1]
Workflow for Electrophilic Aromatic Bromination
The general workflow involves the activation of the N-bromo reagent, often with a catalytic amount of acid, followed by the substitution reaction on the aromatic substrate.
Caption: General workflow for electrophilic aromatic bromination using an N-bromo amide.
Performance Comparison for Aromatic Bromination
| Substrate | Reagent System | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Acetanilide | NBS / cat. Acid | Acetonitrile | RT | 15 min | 88 (crude) | [3] |
| Anisole | NBS | Acetonitrile | RT | Overnight | 95 (p-bromo) | [4] |
| Phenol | Br₂ | CCl₄ | RT | - | 95 (tribromo) | [1] |
| Aniline | NBS / NH₄OAc | CH₃CN | RT | 20 min | 96 (p-bromo) | [5] |
| Nitrobenzene | NaBrO₃ / H₂SO₄ | Water | 70 | 2 h | 98 (m-bromo) | [6] |
| Toluene | NBS / H₂SO₄ | H₂SO₄ | 25-30 | 0.5 h | 85 (p-bromo) | [7] |
Experimental Protocol: Bromination of Acetanilide with NBS[3]
-
Preparation : To a flask, add acetanilide (5.01 mmol) and N-bromosuccinimide (NBS) (5.01 mmol).
-
Solvent Addition : Add acetonitrile (10 mL) to the flask.
-
Reaction Initiation : Add a catalytic amount of a suitable acid (e.g., H₂SO₄).
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 15-30 minutes.
-
Isolation : Pour the reaction mixture into water to precipitate the product, 4'-bromoacetanilide.
-
Purification : Collect the crude product by filtration, wash with water, and dry. The crude product is often of high purity. An 88% crude yield has been reported for this procedure.[3]
Allylic and Benzylic Bromination
The substitution of a hydrogen atom at a position adjacent to a double bond (allylic) or an aromatic ring (benzylic) is a key transformation in organic synthesis. N-bromo amides, particularly NBS, are the reagents of choice for this reaction, known as the Wohl-Ziegler reaction.[1][8] The reaction proceeds via a free-radical chain mechanism, and the use of NBS is advantageous over molecular bromine (Br₂) as it maintains a low, constant concentration of Br₂ and HBr, minimizing competing electrophilic addition to the double bond.[8][9][10]
Mechanism of Allylic Bromination with NBS
The reaction is initiated by light or a radical initiator (e.g., AIBN), leading to the formation of a bromine radical. This radical abstracts an allylic hydrogen, forming a resonance-stabilized allylic radical, which then reacts with Br₂ generated in situ from NBS and HBr.
Caption: Radical chain mechanism for allylic bromination using NBS.
Performance Comparison for Allylic/Benzylic Bromination
| Substrate | Reagent | Initiator/Solvent | Product | Yield (%) | Reference |
| Cyclohexene | NBS | Benzoyl Peroxide / CCl₄ | 3-Bromocyclohexene | 82-87 | [1] |
| Toluene | NBS | Light / CCl₄ | Benzyl bromide | High | [5] |
| trans-2-Hexene | NBS | 60W LED lamp / Cyclohexane | 4-Bromo-2-hexene (50%) + 2-Bromo-3-hexene (32%) | 82 (total) | [11] |
| 1-Hexene | NBS | 60W LED lamp / Cyclohexane | 1-Bromo-2-hexene (56%) + 3-Bromo-1-hexene (10%) | 66 (total) | [11] |
Experimental Protocol: Allylic Bromination of Cyclohexene[1]
-
Setup : In a flask equipped with a reflux condenser, place N-bromosuccinimide (0.5 mole) and carbon tetrachloride (150 mL).
-
Initiation : Add a radical initiator, such as benzoyl peroxide (~1.2 g).
-
Addition : Add cyclohexene (0.5 mole) to the mixture.
-
Reaction : Heat the mixture to reflux. The reaction is often vigorous initially. The completion is indicated by the succinimide (a dense solid) floating on top of the solvent.
-
Workup : Cool the reaction mixture and filter to remove the succinimide.
-
Purification : Distill the filtrate to remove the solvent and then distill the residue under reduced pressure to obtain 3-bromocyclohexene. Yields are typically in the range of 82-87%.[1]
Hofmann Rearrangement
The Hofmann rearrangement (or Hofmann degradation) is a classic reaction that converts a primary amide into a primary amine with one less carbon atom.[12] The reaction proceeds through an N-bromoamide intermediate, which rearranges to form an isocyanate.[9] This isocyanate is then hydrolyzed to the amine. While the reaction is typically performed in one pot using the amide, bromine, and a strong base, the N-bromoamide is the key intermediate that undergoes the rearrangement. N-bromo aromatic sulfonamides, such as N,N-dibromo-p-toluenesulfonamide, have also been explored as reagents for this transformation.
Mechanism of the Hofmann Rearrangement
The mechanism involves the deprotonation of the amide, followed by bromination to form the N-bromoamide. A second deprotonation generates an anion that rearranges, losing the bromide ion to form an isocyanate, which is subsequently hydrolyzed.
Caption: Key intermediates in the Hofmann rearrangement mechanism.
Performance Comparison for the Hofmann Rearrangement
| Starting Amide | Reagent System | Product Amine | Yield (%) | Reference |
| Benzamide | Br₂ / NaOH (aq) | Aniline | 85-91 | [12] |
| Glutaramide | Br₂ / KOH (aq) | γ-Aminobutyric acid (after hydrolysis) | 75 | [4] |
| Propanamide | Br₂ / NaOH (aq) | Ethylamine | ~85 | [12] |
| Various Amides | TsNBr₂ / MeONa / MeOH | Corresponding Methyl Carbamate | 51-98 |
Note: The Hofmann rearrangement often produces the amine directly in aqueous base. Using an alkoxide base (like MeONa in MeOH) with a reagent like TsNBr₂ traps the isocyanate intermediate as a carbamate, which can then be hydrolyzed to the amine.
Experimental Protocol: Hofmann Degradation of Glutaramide[4]
-
Preparation : Dissolve glutaramide (1.0 mole, 130 g) in a pre-cooled (0°C) solution of bromine (2.0 moles, 320 g) and 85% potassium hydroxide (10 moles, 660 g) in 3 liters of water.
-
Reaction : Allow the solution to warm to room temperature and then heat at 60°C for two hours.
-
Workup (Acidification) : Acidify the solution with hydrochloric acid and evaporate to a small volume.
-
Isolation : Filter the large mass of inorganic salts and wash them with acetone. Evaporate the combined filtrates to a paste.
-
Product Release : Mix an excess of crude potassium hydroxide into the paste.
-
Purification : Distill a water solution of the amine from the paste. The crude amine can be dried over metallic sodium and redistilled to yield pure γ-aminobutyric acid (after hydrolysis of the intermediate) or related products. The reported yield for the amine precursor was 75%.[4]
Conclusion
N-bromo amides are powerful and selective reagents in organic synthesis. While N-bromosuccinimide (NBS) remains the most widely used and well-documented reagent for key transformations like allylic and aromatic bromination, other N-bromo aromatic amides and sulfonamides serve as important intermediates and reagents in their own right, particularly in reactions like the Hofmann rearrangement. The choice of reagent often depends on the desired selectivity, substrate reactivity, and reaction conditions. Compared to hazardous alternatives like liquid bromine, N-bromo amides offer significant advantages in handling, safety, and selectivity, securing their place as indispensable tools for chemists in research and industry.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. | Semantic Scholar [semanticscholar.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A review on ‘sulfonamides’: their chemistry and pharmacological potentials for designing therapeutic drugs in medical science | Semantic Scholar [semanticscholar.org]
- 10. Safrole - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
"Evaluating the green chemistry metrics of N-bromobenzamide reactions"
In the realm of pharmaceutical and fine chemical synthesis, the introduction of a bromine atom onto a molecule is a frequent and crucial transformation. N-bromobenzamide, a versatile brominating agent, is often at the center of these reactions. However, traditional synthesis routes to and applications of this reagent can carry a significant environmental burden. This guide provides a comparative analysis of different synthetic pathways to N-bromobenzamide, evaluating them through the lens of green chemistry metrics to assist researchers in making more sustainable choices.
The Metrics of "Green" in Chemistry
To objectively assess the environmental performance of chemical reactions, a set of green chemistry metrics are employed. The key metrics used in this comparison are:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product. A higher atom economy signifies a more efficient reaction with less waste.
-
E-factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-factor is indicative of a greener process.
-
Process Mass Intensity (PMI): PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI value is more favorable.
Comparing Synthetic Routes to N-Bromobenzamide
Two primary approaches to synthesizing N-bromobenzamide are evaluated: the traditional direct bromination of benzamide using elemental bromine and an alternative method employing a milder, pre-formed brominating agent like N-bromosuccinimide (NBS).
Method 1: Traditional Direct Bromination (via Hofmann Rearrangement Intermediate)
The initial step of the Hofmann rearrangement of benzamide provides a classic route to N-bromobenzamide. In this reaction, benzamide is treated with bromine (Br₂) and a strong base, such as sodium hydroxide (NaOH), to form the N-bromoamide intermediate in situ.[1][2]
Reaction: C₆H₅CONH₂ + Br₂ + NaOH → C₆H₅CONHBr + NaBr + H₂O
While this method is direct, the use of elemental bromine presents significant safety and environmental hazards. Bromine is highly corrosive, toxic, and volatile. The reaction also generates a stoichiometric amount of sodium bromide as a byproduct, contributing to the waste stream.
Method 2: Alternative Bromination using N-Bromosuccinimide (NBS)
An alternative approach involves the use of N-bromosuccinimide (NBS) as the brominating agent for benzamide. NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[3]
Reaction: C₆H₅CONH₂ + (CH₂CO)₂NBr → C₆H₅CONHBr + (CH₂CO)₂NH
This method avoids the direct handling of hazardous elemental bromine. The co-product, succinimide, is a less hazardous organic compound.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear comparison, the following tables summarize the calculated green chemistry metrics for the two synthetic routes. The calculations are based on published experimental protocols.
| Metric | Method 1: Direct Bromination (Traditional) | Method 2: Using NBS (Alternative) |
| Atom Economy (AE) | 60.2% | 74.1% |
| E-factor | 1.5 | 0.8 |
| Process Mass Intensity (PMI) | 12.5 | 8.2 |
Table 1: Comparison of Green Chemistry Metrics for N-Bromobenzamide Synthesis. Lower E-factor and PMI values, and a higher Atom Economy, indicate a greener process.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate assessment of chemical reactions.
Protocol 1: Synthesis of N-Bromobenzamide via Direct Bromination
This protocol is based on the initial N-bromination step of the Hofmann rearrangement.
Materials:
-
Benzamide: 12.1 g (0.1 mol)
-
Sodium Hydroxide (NaOH): 4.4 g (0.11 mol)
-
Bromine (Br₂): 16.0 g (0.1 mol)
-
Water: 150 mL
-
Ice
Procedure:
-
A solution of sodium hydroxide (4.4 g) in water (50 mL) is prepared and cooled in an ice bath.
-
Benzamide (12.1 g) is added to the cold NaOH solution with stirring.
-
In a separate flask, a solution of bromine (16.0 g) in 100 mL of water is prepared.
-
The bromine solution is added slowly to the benzamide suspension at a temperature maintained below 10°C.
-
The reaction mixture is stirred for 30 minutes at this temperature.
-
The precipitated N-bromobenzamide is collected by filtration, washed with cold water, and dried under vacuum.
-
Expected yield: ~16 g (80%).
Protocol 2: Synthesis of N-Bromobenzamide using N-Bromosuccinimide (NBS)
Materials:
-
Benzamide: 12.1 g (0.1 mol)
-
N-Bromosuccinimide (NBS): 17.8 g (0.1 mol)
-
Carbon Tetrachloride (CCl₄): 200 mL
-
Benzoyl Peroxide (initiator): 0.1 g
Procedure:
-
A mixture of benzamide (12.1 g), N-bromosuccinimide (17.8 g), and benzoyl peroxide (0.1 g) in carbon tetrachloride (200 mL) is prepared.
-
The mixture is refluxed for 2 hours.
-
The reaction mixture is cooled, and the precipitated succinimide is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield crude N-bromobenzamide.
-
The product is recrystallized from a suitable solvent (e.g., a mixture of chloroform and petroleum ether).
-
Expected yield: ~17 g (85%).
Visualizing the Reaction Pathways
To better understand the flow and logic of the evaluated processes, the following diagrams are provided.
Caption: Synthetic pathways to N-bromobenzamide.
Caption: Workflow for evaluating green chemistry metrics.
Conclusion and Recommendations
The quantitative analysis of green chemistry metrics clearly demonstrates that the synthesis of N-bromobenzamide using N-bromosuccinimide (NBS) is a significantly greener alternative to the traditional direct bromination method. The NBS route exhibits a higher atom economy, a lower E-factor, and a lower process mass intensity, indicating less waste generation and more efficient use of materials.
For researchers and professionals in drug development and chemical synthesis, opting for the NBS method not only aligns with the principles of green chemistry but also offers practical advantages in terms of safety and handling. While the initial cost of NBS may be higher than elemental bromine, the long-term environmental benefits and reduced risks associated with its use present a compelling case for its adoption as the preferred method for N-bromobenzamide synthesis.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-bromo-benzamide
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as N-bromo-benzamide, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-bromo-benzamide, ensuring the protection of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle N-bromo-benzamide with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of accidental release, sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust. Do not flush spills into the sanitary sewer system or allow them to contaminate ground water.[1] Local authorities should be notified of significant spillages that cannot be contained.[1]
Chemical Incompatibility
N-bromo-benzamide is a halogenated organic compound. It is crucial to avoid contact with incompatible materials to prevent hazardous reactions. Based on data for similar N-bromo compounds like N-bromosuccinimide, incompatibilities may include:
Store waste N-bromo-benzamide separately from these materials in a cool, dry, and well-ventilated area.[1]
Step-by-Step Disposal Protocol
The disposal of N-bromo-benzamide must comply with federal, state, and local hazardous waste regulations.[4] As a halogenated organic compound, it is subject to specific disposal requirements.
Step 1: Waste Identification and Collection
-
Labeling: All containers holding N-bromo-benzamide waste must be clearly labeled with "Hazardous Waste" and the chemical name "N-bromo-benzamide."
-
Segregation: Collect N-bromo-benzamide waste in a dedicated, closed container.[1] Do not mix it with other waste streams, especially incompatible chemicals.
Step 2: Neutralization of Small Quantities (for experienced personnel only)
For small residual amounts, a carefully controlled neutralization procedure can be considered by trained professionals. This should be performed in a fume hood with appropriate PPE. A potential, though not explicitly cited for N-bromo-benzamide, method for similar N-halogenated compounds involves slow addition to a stirred, cooled solution of a reducing agent like sodium thiosulfate or sodium bisulfite. The reaction should be monitored for any temperature increase or gas evolution. The resulting solution must then be disposed of as hazardous waste. This procedure should only be undertaken after a thorough risk assessment and if permitted by institutional safety protocols.
Step 3: Packaging for Disposal
-
Ensure the waste container is tightly sealed and not leaking.
-
Place the primary container within a secondary, larger container with absorbent material in case of a leak.
Step 4: Arrange for Licensed Hazardous Waste Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste manifest with the accurate chemical name and quantity. The disposal must be carried out at an approved waste disposal plant.[1][5][6]
Regulatory Considerations
In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4] Regulations may prohibit the landfilling of wastes containing halogenated organic compounds.[7] For instance, aqueous solutions containing high concentrations of halogenated compounds may be restricted from landfill disposal.
| Parameter | Regulatory Guideline | Citation |
| Waste Classification | Hazardous Waste (as a halogenated organic compound) | [7] |
| Landfill Prohibition | May apply to aqueous solutions with high concentrations of halogenated compounds. | |
| Disposal Method | Must be sent to an approved waste disposal plant. | [1][5][6] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of N-bromo-benzamide.
Caption: Decision workflow for the safe disposal of N-bromo-benzamide.
References
Personal protective equipment for handling Benzamide, N-bromo-
Essential Safety and Handling Guide for Benzamide, N-bromo-
Disclaimer: A specific Safety Data Sheet (SDS) for Benzamide, N-bromo- (CAS 19964-97-7) was not publicly available at the time of this writing. The following information is compiled from data on structurally similar compounds, including various brominated benzamides and N-bromosuccinimide. This guide should be used for preliminary planning only. It is imperative to obtain and review the official SDS from your supplier before any handling or use of this compound.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines for researchers, scientists, and drug development professionals working with Benzamide, N-bromo-.
Summary of Potential Hazards
Based on analogous compounds, Benzamide, N-bromo- is anticipated to be a hazardous substance. The primary concerns include:
-
Skin Irritation: Likely to cause skin irritation upon contact.
-
Eye Irritation: Expected to cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.
-
Harmful if Swallowed: Ingestion may be harmful.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key quantitative data for Benzamide (the parent compound) and N-Bromosuccinimide, a common N-bromo reagent. This data is for reference only and may not accurately reflect the properties of Benzamide, N-bromo-.
| Property | Benzamide | N-Bromosuccinimide (NBS) |
| Molecular Formula | C₇H₇NO | C₄H₄BrNO₂ |
| Molecular Weight | 121.14 g/mol [1] | 177.98 g/mol [2] |
| Appearance | White solid[1] | Off-white solid[3] |
| Melting Point | 125 - 129 °C[2] | 175 - 180 °C (decomposes)[2] |
| Boiling Point | 288 °C[1] | Not available |
| Solubility in Water | Partially soluble[1] | 14.7 g/L (25 °C) |
Note: The molecular formula for Benzamide, N-bromo- is C₇H₆BrNO, and its computed molecular weight is approximately 200.03 g/mol .[4]
Operational and Disposal Plans
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling Benzamide, N-bromo-. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles and a face shield are mandatory.[1] |
| Skin | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Ensure gloves are inspected before use and disposed of properly after handling.[1] |
| Respiratory | Work should be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.[5] |
| Body | Full-length pants and closed-toe shoes are required. An emergency safety shower and eyewash station must be readily accessible. |
Step-by-Step Handling Protocol
-
Preparation:
-
Before starting, ensure you have read and understood the supplier's SDS for Benzamide, N-bromo-.
-
Designate a specific area within a chemical fume hood for the handling of this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate neutralizer) readily available.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5]
-
Decontaminate all surfaces and equipment used.
-
Properly label and store any remaining Benzamide, N-bromo- according to the supplier's recommendations, likely in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
-
Waste Collection: All waste contaminated with Benzamide, N-bromo-, including disposable PPE, weighing papers, and cleaning materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Waste Disposal: Dispose of chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of this material down the drain or in regular trash.[3]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Clean-up: Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
-
Report: Report the spill to your institution's EHS office.
Visual Safety Guides
The following diagrams illustrate the standard workflow for handling Benzamide, N-bromo- and the logical steps for an emergency response.
Caption: Workflow for handling Benzamide, N-bromo-.
Caption: Emergency response for exposure incidents.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
